molecular formula C6H5BrO3S B1362303 Methyl 4-bromo-3-hydroxythiophene-2-carboxylate CAS No. 95201-93-7

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Cat. No.: B1362303
CAS No.: 95201-93-7
M. Wt: 237.07 g/mol
InChI Key: UFTXASQYKJFRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H5BrO3S and its molecular weight is 237.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTXASQYKJFRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380589
Record name methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95201-93-7
Record name methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. This document outlines a two-step synthesis, commencing with the preparation of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, followed by its regioselective bromination to yield the target compound. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are presented to facilitate its application in a research and development setting.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-stage process:

  • Fiesselmann Thiophene Synthesis: Formation of the thiophene ring to produce Methyl 3-hydroxythiophene-2-carboxylate.

  • Electrophilic Bromination: Regioselective bromination at the C4 position of the thiophene ring.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway.

StepReactionStarting MaterialsReagentsSolventYield
1Synthesis of Methyl 3-hydroxythiophene-2-carboxylateMethyl mercaptoacetate, Methyl 2-chloroacrylateSodium methoxideMethanol70%
2Bromination of Methyl 3-hydroxythiophene-2-carboxylate (projected)Methyl 3-hydroxythiophene-2-carboxylateBromine, Acetic AcidChloroform-

Note: The yield for the bromination step is projected based on similar reactions and would require experimental optimization.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from the method reported by Huddleston and Barker.[1]

Materials:

  • Sodium (Na)

  • Anhydrous Methanol (CH₃OH)

  • Methyl mercaptoacetate (HSCH₂CO₂CH₃)

  • Methyl 2-chloroacrylate (CH₂=C(Cl)CO₂CH₃)

  • 4 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • A 2 M solution of sodium methoxide is prepared by carefully adding sodium (700 mg, 30 mmol) to anhydrous methanol (15 mL).

  • Methyl mercaptoacetate (1.9 g, 18 mmol) is added to the sodium methoxide solution.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • Methyl 2-chloroacrylate (2.1 g, 17.4 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Upon completion of the reaction, the mixture is cooled to 0°C.

  • The reaction is quenched by the addition of 4 M aqueous hydrochloric acid (~5 mL).

  • Water is added to the mixture, and it is extracted twice with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a brown oil, which solidifies upon drying (2.0 g, 70% yield).[1]

Step 2: Synthesis of this compound

This protocol is adapted from a similar bromination of a substituted thiophene.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Chloroform (CHCl₃)

  • Acetic acid (CH₃COOH)

  • Bromine (Br₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve Methyl 3-hydroxythiophene-2-carboxylate in chloroform and a small amount of acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in chloroform dropwise to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway A Methyl mercaptoacetate C Methyl 3-hydroxythiophene-2-carboxylate A->C Step 1: Fiesselmann Synthesis B Methyl 2-chloroacrylate B->C Step 1: Fiesselmann Synthesis R1 Sodium methoxide D Methyl 4-bromo-3-hydroxythiophene- 2-carboxylate C->D Step 2: Bromination R2 Bromine

Caption: Two-step synthesis of the target compound.

References

"Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted thiophene derivative that serves as a valuable heterocyclic building block in organic synthesis. Its unique structure, featuring bromine, hydroxyl, and carboxylate functional groups, makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, tailored for professionals in research and drug development.

Chemical Properties and Identifiers

This compound is a solid compound, typically appearing as a white to cream or pale-colored powder.[1] It is sparingly soluble in water.[2] Key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 95201-93-7[1][3][4]
Molecular Formula C₆H₅BrO₃S[1][3][4]
Molecular Weight 237.07 g/mol [3][4]
Melting Point 76-82 °C[1]
Solubility Sparingly soluble in water (0.95 g/L at 25°C)[2]
Appearance White to cream or pale orange to pale brown or pink/brown to pink/red powder[1]
InChI Key UFTXASQYKJFRKI-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=C(C(=CS1)Br)O[3]

Synthesis and Reactivity

The primary role of this compound is as an intermediate in synthetic chemistry. It can be prepared via the bromination of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The reactivity of the molecule is dictated by its functional groups: the thiophene ring can undergo further substitution, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or converted to an amide.

A key application involves its use in the synthesis of the thienopyranone scaffold, which begins with the alkylation of the hydroxyl group.[2]

Logical Workflow for Synthesis

Synthesis_Workflow sub Methyl 3-hydroxythiophene- 2-carboxylate product Methyl 4-bromo-3-hydroxythiophene- 2-carboxylate sub->product Bromination reagent Bromine (Br₂) in Acetic Acid or N-Bromosuccinimide (NBS) reagent->product purification Purification (Flash Chromatography) product->purification Crude Product final_product Final Purified Product purification->final_product Isolation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis via Bromination

A common method for the preparation of this compound involves the electrophilic bromination of Methyl 3-hydroxythiophene-2-carboxylate.[5]

  • Materials:

    • Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)

    • Bromine (1.0 eq)

    • Acetic Acid

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq, 63.2 mmol, 10g) in acetic acid (22 mL).[5]

    • To this solution, add bromine (1.0 eq, 63.2 mmol, 3.24 mL) dropwise.[5]

    • Stir the reaction mixture at room temperature for 24 hours.[5]

    • Pour the reaction solution into water (50 mL) and extract with dichloromethane (50 mL).[5]

    • Wash the organic phase twice with water (50 mL portions).[5]

    • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[5]

    • The resulting crude product is then purified.[5]

Purification
  • Method: Flash chromatography on silica gel.[5]

  • Eluent: A mixture of Dichloromethane and Heptane (1:2 ratio) is typically used.[5]

  • Outcome: This purification yields the final product with a reported yield of 76% and a melting point of 86 °C.[5]

Spectroscopic Data

Characterization of this compound is confirmed through various spectroscopic methods.

SpectroscopyDataSource
¹H NMR (CDCl₃) δ 9.74 (s, 1H, OH), 7.38 (s, 1H, thiophene H), 3.92 (s, 3H, OCH₃)[5]
¹³C NMR (CDCl₃) δ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2[5]
Mass Spec (EI) m/z = 236 (M⁺)[5]
FTIR Conforms to structure[1]

Applications in Research and Drug Development

Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Thiophene-2-carboxamide derivatives, for instance, have been investigated as potential anticancer and antithrombotic agents.[6]

This compound serves as a crucial starting material for synthesizing more elaborate thiophene-containing molecules. Its functional handles allow for diverse modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A notable application is its use as a precursor for thienopyranones, a class of fused heterocyclic compounds with potential therapeutic applications.[2]

Safety and Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • Storage: Store in a cool, dry place in a well-sealed container. Keep away from oxidizing agents, bases, and reducing agents.[2]

References

An In-depth Technical Guide to Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 95201-93-7

This technical guide provides a comprehensive overview of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a heterocyclic building block with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a thiophene derivative characterized by the presence of bromo, hydroxy, and methyl carboxylate functional groups. These features make it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 95201-93-7[1]
Molecular Formula C₆H₅BrO₃S[1]
Molecular Weight 237.07 g/mol [1]
IUPAC Name This compound[2]
Physical Form Solid
Purity Typically ≥97%
Solubility Sparingly soluble in water (0.95 g/L at 25°C)[3]
Storage Store in a cool, dry place in a well-sealed container. Keep away from oxidizing agents, bases, and reducing agents.[3]

Table 2: Spectroscopic Data for this compound

Spectrum TypeData
¹H NMR (CDCl₃) δ 9.74 (s, 1H), 7.38 (s, 1H), 3.92 (s, 3H)
¹³C NMR (CDCl₃) δ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2
Mass Spectrum (EI) m/z = 236 (M+.)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the bromination of a thiophene precursor. Below are two detailed experimental protocols.

Synthesis Workflow

Synthesis_Workflow cluster_reaction Bromination Reaction cluster_purification Purification reagent1 Methyl 3-hydroxythiophene-2-carboxylate reaction Reaction Conditions: - Room Temperature - Stirring reagent1->reaction Starting Material reagent2 Bromine in Acetic Acid or N-Bromosuccinimide (NBS) reagent2->reaction Brominating Agent product This compound purification Flash Chromatography reaction->purification Crude Product purification->product Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Bromination using Bromine in Acetic Acid

This protocol describes the synthesis of this compound from Methyl 3-hydroxythiophene-2-carboxylate using bromine in acetic acid.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate (10g, 63.2 mmol)

  • Acetic acid (22 mL)

  • Bromine (3.24 mL, 63.2 mmol)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Eluent: Dichloromethane/Petroleum Ether (1:2)

Procedure:

  • Dissolve 10g (63.2 mmol) of Methyl 3-hydroxythiophene-2-carboxylate in 22 mL of acetic acid.

  • Slowly add 3.24 mL (63.2 mmol) of bromine to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the solution into 50 mL of water and extract with 50 mL of dichloromethane.

  • Wash the organic phase twice with 50 mL of water.

  • Dry the organic phase over magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a 1:2 mixture of dichloromethane and petroleum ether as the eluent.

  • This procedure yields 11.3 g (76%) of the final product.

Table 3: Summary of Protocol 1

ParameterValue
Starting Material Methyl 3-hydroxythiophene-2-carboxylate
Brominating Agent Bromine in Acetic Acid
Reaction Time 24 hours
Reaction Temperature Room Temperature
Purification Method Flash Chromatography
Yield 76%
Melting Point 86 °C
Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This alternative protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate (100 mg, 0.70 mmol)

  • Tetrahydrofuran (THF) - Methanol (CH₃OH) mixture (1:1, v/v), 10 mL

  • N-Bromosuccinimide (NBS)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

  • Heptane

Procedure:

  • Dissolve 100 mg (0.70 mmol) of Methyl 3-hydroxythiophene-2-carboxylate in 10 mL of a 1:1 THF/Methanol mixture and cool to 0°C.

  • Add 63 mg (0.35 mmol) of NBS to the solution and stir the mixture at room temperature for 2 hours.

  • Cool the mixture to 0°C again and add another 50.4 mg (0.28 mmol) of NBS.

  • Stir the reaction at room temperature for an additional 2 hours.

  • Remove the solvent in vacuo.

  • Add 15 mL of water to the residue and extract three times with 30 mL of ethyl acetate.

  • Combine the organic layers, wash with water and brine, and then dry over magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Add 10 mL of diethyl ether to the residue to precipitate and remove succinimide by filtration.

  • Concentrate the filtrate in vacuo and add 10 mL of heptane to precipitate the product.

  • This procedure yields 68.6 mg (44%) of the product as an orange powder.

Table 4: Summary of Protocol 2

ParameterValue
Starting Material Methyl 3-hydroxythiophene-2-carboxylate
Brominating Agent N-Bromosuccinimide (NBS)
Reaction Time 4 hours (total)
Reaction Temperature 0°C to Room Temperature
Purification Method Precipitation/Crystallization
Yield 44%
Appearance Orange powder

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific, publicly available data on the biological activity of this compound. However, the thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Antimicrobial activity [4]

  • Anti-inflammatory properties

  • Anticancer activity

  • Enzyme inhibition: For example, certain thiophene derivatives have been investigated as acetylcholinesterase inhibitors.[5][6]

This compound serves as a valuable starting material for the synthesis of more complex molecules. For instance, it has been used in the synthesis of the thienopyranone scaffold.[3] The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of compound libraries for high-throughput screening.

The combination of the hydroxy and carboxylate groups offers further opportunities for derivatization, making this compound a versatile building block for the exploration of new chemical space in drug discovery programs.

Conclusion

This compound is a readily synthesizable and commercially available thiophene derivative. While specific biological data for this compound is not yet available in the public domain, its structural features and the known biological importance of the thiophene core suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The detailed synthetic protocols provided herein offer a solid foundation for researchers to produce this compound for further investigation and derivatization in the pursuit of new drug candidates. Future studies are warranted to explore the biological activity profile of this compound and its derivatives.

References

Spectroscopic Profile of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.74Singlet1HHydroxyl proton (-OH)
7.38Singlet1HThiophene ring proton (C₅-H)
3.92Singlet3HMethyl ester protons (-OCH₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
165.8Carbonyl carbon (C=O)
160.4Thiophene ring carbon (C₃-OH)
128.1Thiophene ring carbon (C₅)
103.8Thiophene ring carbon (C₂)
102.6Thiophene ring carbon (C₄-Br)
52.2Methyl ester carbon (-OCH₃)

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/zInterpretation
236Molecular ion (M⁺)

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-HStretching
~3100C-H (aromatic)Stretching
~2950C-H (methyl)Stretching
~1700C=O (ester)Stretching
~1550-1450C=C (thiophene ring)Stretching
~1250C-O (ester)Stretching
~700-600C-BrStretching

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Analyte: this compound

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of the deuterated solvent (CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr) plates or Attenuated Total Reflectance (ATR) accessory

  • Mortar and pestle

  • Spatula

  • Analyte: this compound

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • Mass spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or Gas Chromatography (GC) inlet

  • Analyte: this compound

Procedure (Direct Insertion Probe):

  • Sample Preparation: Place a small amount of the solid sample into a capillary tube.

  • Introduction into the Mass Spectrometer:

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the ion source of the mass spectrometer through a vacuum lock.

  • Ionization and Analysis:

    • Gently heat the probe to volatilize the sample into the ion source.

    • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • The detector records the abundance of each ion at a specific m/z value.

    • The data is plotted as a mass spectrum, showing the relative intensity of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data Acquisition IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Acquisition MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Acquisition Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

"Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its chemical and physical properties, outlines a potential synthetic pathway, and discusses its likely conformational behavior based on the analysis of structurally related compounds. While experimental crystallographic data for this specific molecule is not publicly available, this guide leverages computational chemistry principles and spectroscopic data of analogous structures to predict its geometric parameters.

Introduction

This compound (C₆H₅BrO₃S) is a substituted thiophene derivative. The thiophene ring is a common scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring and its versatile chemical reactivity. The presence of bromo, hydroxyl, and methyl carboxylate substituents on the thiophene ring of the title compound offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential biological activity. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for rational drug design and for predicting its interaction with biological targets.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 95201-93-7[1]
Molecular Formula C₆H₅BrO₃S[1]
Molecular Weight 237.07 g/mol [1]
Physical Form Solid
Solubility Sparingly soluble in water

Synthesis

Alternatively, a direct bromination of a precursor molecule, Methyl 3-hydroxythiophene-2-carboxylate, presents a feasible approach. The synthesis of this precursor has been reported and can be adapted for the synthesis of the title compound.[2]

Proposed Experimental Protocol for the Synthesis of Methyl 3-hydroxythiophene-2-carboxylate (Precursor)

This protocol is adapted from the synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate.[2]

Materials:

  • Sodium metal

  • Anhydrous methanol

  • Methyl thioglycolate

  • Methyl 2-chloroacrylate

  • 4 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a 2 M solution of sodium methoxide by carefully adding sodium to anhydrous methanol under an inert atmosphere.

  • To this solution, add methyl thioglycolate.

  • Cool the reaction mixture to 0°C and slowly add methyl 2-chloroacrylate dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • After completion, cool the mixture to 0°C and quench the reaction with 4 M aqueous hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-hydroxythiophene-2-carboxylate.

Proposed Bromination to this compound

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve Methyl 3-hydroxythiophene-2-carboxylate in acetonitrile.

  • Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

The following diagram illustrates the proposed synthetic workflow:

G Proposed Synthesis Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination start Sodium Methoxide + Methyl Thioglycolate add_chloroacrylate Add Methyl 2-chloroacrylate start->add_chloroacrylate reaction Stir Overnight add_chloroacrylate->reaction quench Quench with HCl reaction->quench extract Extract with Ethyl Acetate quench->extract precursor Methyl 3-hydroxythiophene-2-carboxylate extract->precursor dissolve Dissolve Precursor in Acetonitrile precursor->dissolve add_nbs Add N-Bromosuccinimide dissolve->add_nbs react_bromination Stir at RT add_nbs->react_bromination purify Purification react_bromination->purify product This compound purify->product G cluster_enol Enol Tautomer cluster_keto Keto Tautomer enol_syn Syn Conformer (Ester) enol_anti Anti Conformer (Ester) enol_syn->enol_anti Rotation keto Thiophen-3(2H)-one form enol_syn->keto Tautomerization enol_anti->keto Tautomerization

References

Physical properties of "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a heterocyclic compound of interest in chemical synthesis and potential drug discovery. The data presented herein is compiled from publicly available chemical data sources.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in various experimental and developmental stages. Below is a summary of the key physical properties for this compound.

Physical PropertyValue
Melting Point 76-82 °C[1]
Solubility in Water 0.95 g/L (at 25 °C)[2]
Appearance White to cream or pale orange to pale brown or pink/brown to pink/red powder[1]
Molecular Formula C6H5BrO3S[3][4]
Molecular Weight 237.07 g/mol [3][4]

Experimental Considerations

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard laboratory procedures are typically employed for such measurements.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A common method for its determination is the capillary melting point technique. The general workflow for this procedure is outlined below.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry the sample B Load sample into capillary tube A->B C Seal the capillary tube (optional) B->C D Place capillary in melting point apparatus E Heat the sample slowly D->E F Observe and record melting range E->F G Report the melting point range F->G

General workflow for melting point determination.
Determination of Aqueous Solubility

The solubility of a compound in aqueous solutions is a critical parameter in drug development, influencing its absorption and bioavailability. The shake-flask method is a standard technique for determining solubility. A generalized workflow is depicted below.

SolubilityWorkflow cluster_prep Experiment Setup cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to solvent (water) B Seal the container A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48h) C->D E Separate solid from solution (centrifuge/filter) D->E F Measure concentration of the saturated solution E->F G Calculate solubility F->G

General workflow for solubility determination.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways. Further research is required to elucidate its potential biological targets and mechanisms of action.

Conclusion

This guide provides the fundamental physical properties of this compound based on current data. The provided workflows for determining melting point and solubility represent standard laboratory practices and can be adapted for specific experimental needs. The absence of data on biological signaling pathways highlights an area for future investigation for researchers interested in the potential applications of this compound in drug discovery and development.

References

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: A Versatile Heterocyclic Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Core in Synthesis and Discovery

Thiophene and its derivatives are foundational heterocyclic motifs in medicinal chemistry and materials science.[1][2] Their unique electronic and structural properties make them privileged scaffolds in the design of novel therapeutic agents and functional organic materials.[3] Among the vast family of thiophene-based building blocks, Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS No: 95201-93-7) has emerged as a particularly versatile and valuable intermediate. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

This trifunctionalized thiophene derivative incorporates a nucleophilic hydroxyl group, an electrophilic ester, and a synthetically versatile bromine atom. This arrangement of functional groups allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxylate group significantly influences the reactivity of the thiophene ring, dictating the regioselectivity of further substitutions.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 95201-93-7
Molecular Formula C₆H₅BrO₃S
Molecular Weight 237.07 g/mol
Appearance White to cream or pale orange to pale brown powder
Melting Point 76-82 °C
¹H NMR (CDCl₃) δ 9.74 (s, 1H), 7.38 (s, 1H), 3.92 (s, 3H)
¹³C NMR (CDCl₃) δ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2
Mass Spec (EI) m/z = 236 (M+)

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved through the regioselective bromination of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The electron-donating hydroxyl group and the electron-withdrawing methyl carboxylate group direct the electrophilic substitution to the 4-position of the thiophene ring.[1][4]

Experimental Protocol: Bromination of Methyl 3-hydroxythiophene-2-carboxylate

This protocol is adapted from a reported procedure and provides a reliable method for the synthesis of this compound.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Acetic Acid (glacial)

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • In a well-ventilated fume hood, dissolve Methyl 3-hydroxythiophene-2-carboxylate (10g, 63.2 mmol) in glacial acetic acid (22 mL).

  • To this solution, add bromine (3.24 mL, 63.2 mmol) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with dichloromethane (50 mL).

  • Separate the organic phase and wash it twice with water (50 mL each).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent to afford the desired product.

Expected Yield: 76%

Diagram of the Synthetic Workflow:

SynthesisWorkflow start Methyl 3-hydroxythiophene- 2-carboxylate reagents Br2, Acetic Acid Room Temperature, 24h workup Aqueous Workup & Extraction reagents->workup Reaction product Methyl 4-bromo-3-hydroxy- thiophene-2-carboxylate purification Flash Chromatography workup->purification Crude Product purification->product Purified Product

Caption: Synthetic workflow for the preparation of this compound.

The Reactivity Landscape: A Trifunctional Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.

Reactions at the Bromine Atom: Gateway to C-C Bond Formation

The bromine atom at the 4-position is the primary site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for introducing aryl or heteroaryl substituents at this position.[5][6][7]

Conceptual Workflow for Suzuki-Miyaura Coupling:

SuzukiCoupling cluster_reactants Reactants start Methyl 4-bromo-3-hydroxy- thiophene-2-carboxylate catalyst Pd Catalyst Base boronic_acid Arylboronic Acid (Ar-B(OH)2) product Methyl 4-aryl-3-hydroxy- thiophene-2-carboxylate catalyst->product C-C Coupling

Caption: Generalized scheme for the Suzuki-Miyaura coupling of this compound.

While specific examples utilizing this compound in Suzuki couplings are not extensively documented in readily available literature, the reactivity of similar brominated thiophenes is well-established.[8][9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized based on the specific arylboronic acid used.[10][11]

Reactions Involving the Hydroxyl and Ester Groups

The 3-hydroxy group can undergo O-alkylation or O-acylation, providing a handle for further functionalization.[4] The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening up another avenue for derivatization. This multi-faceted reactivity allows for the sequential and controlled modification of the thiophene scaffold.

Applications in Synthesis: Constructing Complexity

The unique structural and reactive features of this compound make it a valuable precursor for the synthesis of more complex heterocyclic systems, including thienopyranones. These fused ring systems are of interest in medicinal chemistry due to their potential biological activities.

A plausible synthetic route to a thienopyranone scaffold would involve an initial Suzuki coupling to introduce a desired substituent at the 4-position, followed by intramolecular cyclization involving the hydroxyl and ester functionalities.

Conclusion: A Building Block of Strategic Importance

This compound is a highly functionalized and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the bromine atom, allows for the strategic construction of complex molecular architectures. The ability to further modify the hydroxyl and ester groups adds another layer of synthetic utility. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of strategic building blocks like this compound is set to increase.

References

Unveiling the Synthesis of a Key Thiophene Intermediate: A Technical Guide to Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. This technical guide provides an in-depth exploration of the discovery and initial synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a valuable thiophene derivative with applications as a versatile building block in the synthesis of more complex molecules, including thienopyranone scaffolds.

This document details the established synthetic protocol, presents key quantitative data in a clear, tabular format, and provides visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the process.

Chemical Identity and Properties

PropertyValue
IUPAC Name This compound
CAS Number 95201-93-7[1][2]
Molecular Formula C₆H₅BrO₃S[2]
Molecular Weight 237.07 g/mol
Melting Point 86 °C[1]
Appearance White to cream or pale orange to pale brown powder
Solubility Sparingly soluble in water (0.95 g/L @ 25°C)[1]

The Genesis of a Building Block: Discovery and Initial Synthesis

While the precise moment of "discovery" of this compound is not pinpointed to a single seminal publication in the reviewed literature, its synthesis is well-established and has been cited in various patents and journals as a known procedure. The compound is typically prepared from its precursor, methyl 3-hydroxy-2-thiophenecarboxylate. The established method involves the electrophilic bromination of the thiophene ring.

The synthesis of the precursor, methyl 3-hydroxy-2-thiophenecarboxylate, has been reported by Huddleston and Barker in 1979. This initial step is crucial for the subsequent synthesis of the target compound.

Experimental Protocols

Synthesis of the Precursor: Methyl 3-hydroxy-2-thiophenecarboxylate

A detailed procedure for the synthesis of the starting material, methyl 3-hydroxy-2-thiophenecarboxylate, is outlined below.

Materials:

  • Sodium

  • Anhydrous methanol

  • Methyl mercaptoacetate

  • Methyl 2-chloroacrylate

  • 4 M aqueous hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A 2 M solution of sodium methoxide is prepared by carefully adding sodium (700 mg; 30 mmol) to anhydrous methanol (15 mL).

  • Methyl mercaptoacetate (1.9 g; 18 mmol) is then added to the sodium methoxide solution.

  • The reaction mixture is cooled to 0°C.

  • Methyl 2-chloroacrylate (2.1 g; 17.4 mmol) is added slowly and dropwise to the cooled reaction mixture.

  • The reaction is stirred at room temperature overnight.

  • Upon completion, the mixture is cooled again to 0°C and the reaction is quenched with approximately 5 mL of 4 M aqueous hydrochloric acid.

  • Water is added, and the product is extracted twice with ethyl acetate.

  • The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Synthesis of this compound

The following is a general and widely cited procedure for the synthesis of the title compound.

Materials:

  • Methyl 3-hydroxy-2-thiophenecarboxylate (10 g, 63.2 mmol)[1]

  • Bromine (3.24 mL, 63.2 mmol)[1]

  • Acetic acid (22 mL)[1]

  • Dichloromethane (50 mL)[1]

  • Water (50 mL)[1]

  • Anhydrous magnesium sulfate[1]

  • Silica gel for chromatography[1]

  • Dichloromethane/petroleum ether (1:2) as eluent[1]

Procedure:

  • Dissolve methyl 3-hydroxy-2-thiophenecarboxylate (10 g, 63.2 mmol) in acetic acid (22 mL).[1]

  • Slowly add bromine (3.24 mL, 63.2 mmol) to the solution.[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • After the reaction is complete, pour the solution into 50 mL of water.[1]

  • Extract the aqueous mixture with 50 mL of dichloromethane.[1]

  • Combine the organic phases and wash them twice with 50 mL of water.[1]

  • Dry the organic phase over anhydrous magnesium sulfate.[1]

  • Remove the solvent by concentration under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash chromatography on silica gel using a dichloromethane/petroleum ether (1:2) mixture as the eluent.[1]

  • This process yields 11.3 g of this compound.[1]

Quantitative Data Summary

ParameterValueReference
Yield 76%[1]
Melting Point 86 °C[1]
¹H NMR (CDCl₃) δ 3.92 (s, 3H), 7.38 (s, 1H), 9.74 (s, 1H)[1]
¹³C NMR (CDCl₃) δ 52.2, 102.6, 103.8, 128.1, 160.4, 165.8[1]
Mass Spec (EI) m/z = 236 (M+)[1]

Visualizing the Process

To further clarify the synthesis and workflow, the following diagrams have been generated using the DOT language.

Synthesis_Pathway MTHC Methyl 3-hydroxy-2- thiophenecarboxylate Product Methyl 4-bromo-3-hydroxy- thiophene-2-carboxylate MTHC->Product Acetic Acid Room Temperature, 24h Br2 Bromine (Br₂) Br2->Product

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow Start Dissolve Methyl 3-hydroxy-2- thiophenecarboxylate in Acetic Acid AddBr2 Slowly add Bromine Start->AddBr2 React Stir at Room Temperature for 24 hours AddBr2->React Quench Pour into Water React->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash organic phase with Water Extract->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Pure Methyl 4-bromo-3-hydroxy- thiophene-2-carboxylate Purify->End

Caption: Step-by-step experimental workflow for the synthesis and purification.

Application in Further Synthesis

This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. For instance, it is utilized in the synthesis of the thienopyranone scaffold through alkylation with N-acetylmorpholine.[1] This highlights its importance as a foundational molecule for the construction of diverse chemical entities with potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. This information is intended to assist researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in effectively utilizing this versatile building block.

Chemical and Physical Properties

This compound is a functionalized thiophene derivative with the molecular formula C₆H₅BrO₃S. Its chemical structure combines a thiophene ring, a bromine atom, a hydroxyl group, and a methyl ester, making it a valuable intermediate for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₆H₅BrO₃S
Molecular Weight 237.07 g/mol
CAS Number 95201-93-7
Appearance White to cream or pale orange to pale brown powder
Melting Point 76-82 °C
Solubility Sparingly soluble in water
IUPAC Name This compound

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The precursor itself can be synthesized from commercially available starting materials.

Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

A common route to Methyl 3-hydroxythiophene-2-carboxylate involves the reaction of methyl thioglycolate with methyl 2-chloroacrylate in the presence of a base, such as sodium methoxide.

Experimental Protocol:

  • To a solution of sodium methoxide in methanol, methyl thioglycolate is added at room temperature.

  • The mixture is then cooled, and methyl 2-chloroacrylate is added dropwise.

  • The reaction is stirred, typically overnight, to allow for the formation of the thiophene ring.

  • Upon completion, the reaction is quenched with an acid and the product is extracted using an organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed to yield Methyl 3-hydroxythiophene-2-carboxylate.

Synthesis of this compound

The bromination of Methyl 3-hydroxythiophene-2-carboxylate at the 4-position is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.

Experimental Protocol:

  • Methyl 3-hydroxythiophene-2-carboxylate is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran and methanol.

  • N-Bromosuccinimide is added portion-wise to the solution at a controlled temperature.

  • The reaction mixture is stirred for a period to ensure complete bromination.

  • After the reaction is complete, the solvent is removed, and the residue is worked up by extraction with an organic solvent.

  • The crude product is then purified, typically by column chromatography, to afford pure this compound.

A schematic of the overall synthesis is depicted below:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Methyl thioglycolate Methyl thioglycolate Reaction1 Ring Formation Methyl thioglycolate->Reaction1 Methyl 2-chloroacrylate Methyl 2-chloroacrylate Methyl 2-chloroacrylate->Reaction1 Sodium methoxide Sodium methoxide Sodium methoxide->Reaction1 Methyl 3-hydroxythiophene-2-carboxylate Methyl 3-hydroxythiophene-2-carboxylate Reaction1->Methyl 3-hydroxythiophene-2-carboxylate Reaction2 Bromination Methyl 3-hydroxythiophene-2-carboxylate->Reaction2 N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic pathway to this compound.

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The thiophene ring is susceptible to further electrophilic substitution, while the bromine atom can participate in various cross-coupling reactions. The hydroxyl and ester groups also offer sites for modification.

Reactivity of the Thiophene Ring

The electron-rich nature of the thiophene ring makes it prone to electrophilic attack. However, the existing substituents influence the position of further substitution. The hydroxyl group is an activating group, while the ester and bromine are deactivating. The free 5-position is the most likely site for further electrophilic substitution.

Reactions at the Bromine Atom

The carbon-bromine bond provides a handle for the introduction of new functionalities through transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings are common methods to form new carbon-carbon bonds at this position, allowing for the synthesis of a wide array of derivatives.

Reactions of the Hydroxyl and Ester Groups

The hydroxyl group can undergo O-alkylation or O-acylation under appropriate basic conditions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides.

A summary of the potential reaction pathways is illustrated below:

ReactivityPathways cluster_thiophene Thiophene Ring Reactivity cluster_bromine Bromine Atom Reactivity cluster_functional_groups Functional Group Reactivity Start This compound Electrophilic_Sub Further Electrophilic Substitution (at C5) Start->Electrophilic_Sub Electrophile Suzuki Suzuki Coupling Start->Suzuki ArB(OH)2, Pd catalyst Stille Stille Coupling Start->Stille ArSnR3, Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd/Cu catalyst Alkylation O-Alkylation Start->Alkylation Base, R-X Acylation O-Acylation Start->Acylation Base, RCOCl Hydrolysis Ester Hydrolysis Start->Hydrolysis Acid or Base

Caption: Potential reaction pathways for this compound.

Stability

The stability of this compound is an important consideration for its storage and handling. While specific, detailed stability studies on this particular compound are not extensively reported in the literature, some general stability characteristics can be inferred from the behavior of related compounds.

General Storage: It is recommended to store the compound in a cool, dry place in a well-sealed container, away from oxidizing agents, bases, and reducing agents.

Thermal Stability: Functionalized thiophenes generally exhibit good thermal stability. However, prolonged exposure to high temperatures may lead to decomposition.

Acid and Base Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Strong basic conditions can also deprotonate the hydroxyl group, which may influence its reactivity and stability.

Photostability: Many organic compounds, particularly those with aromatic systems, can be sensitive to light. It is advisable to store the compound protected from light to prevent potential photodegradation.

Oxidative Stability: 3-Hydroxythiophenes can be susceptible to oxidation. The presence of the hydroxyl group may make the thiophene ring more prone to oxidative degradation or dimerization, especially in the presence of air and light over extended periods. It has been noted that 3-hydroxythiophenes can be unstable and may dimerize or degrade at room temperature.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it a key intermediate for the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and stability is crucial for its effective application in research and development. While direct and comprehensive stability data is limited, careful handling and storage based on the known properties of its constituent functional groups are recommended to ensure its integrity.

A Theoretical and Experimental Deep Dive into Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a substituted thiophene with potential applications in medicinal chemistry and materials science. This document collates known experimental data, including synthesis and spectroscopic details, and outlines a framework for its in-depth theoretical analysis based on established computational methodologies for related thiophene derivatives.

Physicochemical and Spectroscopic Data

This compound (C₆H₅BrO₃S) is a solid with a molecular weight of 237.07 g/mol .[1] A summary of its key identifiers and computed chemical properties is presented in Table 1. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for its structural elucidation and are summarized in Table 2.

Identifier/Property Value
CAS Number 95201-93-7
Molecular Formula C₆H₅BrO₃S
Molecular Weight 237.07 g/mol
Topological Polar Surface Area (TPSA) 46.53 Ų
LogP 2.0028
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 1
Table 1: Key Identifiers and Computed Properties of this compound.[1]
Spectroscopic Data Values
¹H NMR (CDCl₃) δ 9.74 (s, 1H), 7.38 (s, 1H), 3.92 (s, 3H)
¹³C NMR (CDCl₃) δ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2
Mass Spectrometry (EI) m/z = 236 (M+)
Table 2: NMR and Mass Spectrometry Data for this compound.

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the bromination of its precursor, methyl 3-hydroxythiophene-2-carboxylate.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Bromine

  • Acetic acid

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel

  • Petroleum ether

Procedure:

  • Dissolve methyl 3-hydroxythiophene-2-carboxylate in acetic acid.

  • Slowly add bromine to the solution and stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction solution into water and extract the product with dichloromethane.

  • Combine the organic phases, wash twice with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and petroleum ether (1:2) as the eluent.

  • The final product, this compound, is obtained as a solid.

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product precursor Methyl 3-hydroxythiophene-2-carboxylate reaction Stir at RT for 24h precursor->reaction bromine Bromine bromine->reaction solvent Acetic Acid solvent->reaction extraction Extraction with Dichloromethane reaction->extraction purification Flash Chromatography extraction->purification product This compound purification->product

Figure 1: Synthetic workflow for this compound.

Theoretical Studies: A Proposed Computational Workflow

While specific, in-depth theoretical studies on this compound are not extensively documented in publicly available literature, a robust computational analysis can be proposed based on established methods for thiophene derivatives.[2][3][4][5][6] Such studies are invaluable for understanding the molecule's electronic structure, reactivity, and potential as a scaffold in drug design.

A typical theoretical investigation would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of the molecule would be optimized using Density Functional Theory (DFT) to find its most stable conformation.

  • Electronic Properties Analysis: Following optimization, key electronic properties would be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the molecule's electronic band gap and its kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index would be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

G cluster_input Initial Structure cluster_dft DFT Calculations cluster_analysis Analysis and Interpretation mol_structure This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO) geom_opt->electronic_prop spectra Simulated Spectra (IR, UV-Vis) freq_calc->spectra mep Molecular Electrostatic Potential electronic_prop->mep reactivity Reactivity Prediction electronic_prop->reactivity mep->reactivity drug_design Drug Design Insights reactivity->drug_design

Figure 2: Proposed workflow for the theoretical analysis of this compound.

Applications in Synthesis and Drug Discovery

This compound serves as a versatile building block in organic synthesis. For instance, it is a key starting material in the synthesis of the thienopyranone scaffold. Its utility is also noted in patents related to the development of Lewis base catalysts.[7] The presence of multiple functional groups—a hydroxyl, a bromo, and a methyl ester on a thiophene core—makes it an attractive scaffold for creating libraries of compounds for drug discovery. The theoretical insights into its reactivity and electronic properties can guide the rational design of novel derivatives with desired biological activities.

Conclusion

This compound is a readily synthesizable thiophene derivative with established spectroscopic characteristics. While detailed theoretical explorations of this specific molecule are yet to be widely published, the framework for such an analysis is well-established. A thorough computational study would provide valuable insights into its electronic structure and reactivity, further enhancing its potential as a versatile tool in both synthetic chemistry and the development of new therapeutic agents. The combination of experimental data and theoretical predictions will undoubtedly accelerate the exploration of its applications in various scientific domains.

References

Safeguarding Research: A Technical Guide to the Safe Handling of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a halogenated thiophene derivative utilized in chemical synthesis and drug discovery. Due to its chemical properties, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.

Signal Word: Warning[1]

Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Pictograms:

(GHS07: Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C₆H₅BrO₃S[3]
Molecular Weight 237.07 g/mol [3]
Appearance Data not available
Odor Data not available
Melting Point/Freezing Point Data not available
Boiling Point and Boiling Range Data not available
Flash Point Data not available
Vapor Pressure Data not available
Vapor Density Data not available
Relative Density Data not available
Solubility Data not available

Exposure Controls and Personal Protection

To minimize exposure risk, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is required.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[4][5]

  • Ventilation: Ensure adequate general laboratory ventilation.[1][2]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.[4][5][7]
Skin Protection A lab coat and long-sleeved clothing should be worn.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[4][5]
Respiratory Protection If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

Handling: [1][2][3]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[3]

Storage: [1][2][3]

  • Keep the container tightly closed in a dry, well-ventilated place.

  • Store away from incompatible materials.

  • The container should be carefully resealed after opening and kept upright to prevent leakage.[3]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:[1][2]

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Prevent further leakage or spillage if safe to do so.

  • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Do not let the product enter drains.

Waste Disposal

Dispose of waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires separate disposal in a designated "Halogenated Organic Waste" container.[4][6]

Toxicity of Thiophene Derivatives

While specific toxicological data for this compound is limited, the broader class of thiophene derivatives has been studied. Some thiophene-containing drugs have been associated with toxic side effects, such as nephrotoxicity and hepatotoxicity, due to the metabolic formation of reactive intermediates like S-oxides and epoxides.[8][9] The acute toxicity of thiophene derivatives is generally considered to be low, with LD50 values ranging from 455 mg/kg to 3120 mg/kg in animal studies.[10]

Experimental Protocol: Safe Weighing and Solution Preparation of this compound

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

1. Preparation: a. Don all required PPE: lab coat, safety goggles, and nitrile gloves. b. Ensure the chemical fume hood is operational and the sash is at the appropriate height. c. Prepare the work area within the fume hood by laying down absorbent bench paper. d. Assemble all necessary equipment: analytical balance, spatula, weigh paper, beaker, stir bar, and the chosen solvent.

2. Weighing: a. Place a piece of weigh paper on the analytical balance and tare it. b. Carefully transfer the desired amount of this compound from its storage container onto the weigh paper using a clean spatula. c. Record the exact mass. d. Close the primary container tightly.

3. Solution Preparation: a. Place the beaker containing the stir bar on a stir plate inside the fume hood. b. Carefully transfer the weighed solid into the beaker. c. Add the desired volume of solvent to the beaker. d. Turn on the stirrer to facilitate dissolution.

4. Cleanup: a. Dispose of the used weigh paper and any contaminated consumables in the designated halogenated solid waste container. b. Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and dispose of the wipes in the solid waste container. c. Remove gloves and wash hands thoroughly.

Visualizing Safety Workflows

To further clarify the logical flow of safety and emergency procedures, the following diagrams have been generated using the DOT language.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE FumeHood Verify Fume Hood Operation Prep->FumeHood WorkArea Prepare Work Area FumeHood->WorkArea Equipment Assemble Equipment WorkArea->Equipment Weigh Weigh Compound Equipment->Weigh Transfer Transfer to Solvent Weigh->Transfer Dissolve Dissolve Transfer->Dissolve DisposeWaste Dispose of Solid Waste Dissolve->DisposeWaste CleanSurface Clean Work Surface DisposeWaste->CleanSurface RemovePPE Remove PPE CleanSurface->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Event FreshAir Move to Fresh Air Exposure->FreshAir Inhalation WashSkin Wash with Soap & Water (15 min) Exposure->WashSkin Skin Contact RinseEyes Rinse Eyes (15 min) Exposure->RinseEyes Eye Contact RinseMouth Rinse Mouth Exposure->RinseMouth Ingestion MedicalHelp_Inhale Seek Medical Attention FreshAir->MedicalHelp_Inhale RemoveClothing Remove Contaminated Clothing WashSkin->RemoveClothing MedicalHelp_Skin Seek Medical Attention if Irritation Persists RemoveClothing->MedicalHelp_Skin MedicalHelp_Eye Seek Immediate Medical Attention RinseEyes->MedicalHelp_Eye NoVomit Do NOT Induce Vomiting RinseMouth->NoVomit MedicalHelp_Ingest Seek Immediate Medical Attention NoVomit->MedicalHelp_Ingest

Caption: Emergency first-aid procedures for exposure to this compound.

References

Methodological & Application

Synthesis of thienopyranone scaffold using "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of a Thienopyranone Scaffold

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a thienopyranone scaffold, a valuable heterocyclic motif in medicinal chemistry, starting from methyl 4-bromo-3-hydroxythiophene-2-carboxylate.

Introduction to the Thienopyranone Scaffold

Thienopyranone scaffolds are bicyclic heterocyclic systems that incorporate both a thiophene and a pyranone ring. These structures are of significant interest in drug discovery due to their diverse biological activities. Various derivatives of thienopyranones have been reported to exhibit promising pharmacological properties, including anticancer, anti-mycobacterial, and protein kinase inhibitory activities. The rigid thienopyranone core serves as an excellent framework for the development of targeted therapeutics.

Synthetic Strategy

The synthesis of the thienopyranone scaffold from this compound is proposed via a two-step sequence:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the starting bromothiophene and a terminal alkyne, such as propargyl alcohol, introduces the necessary carbon framework for the subsequent cyclization.

  • Intramolecular Cyclization: An acid-catalyzed or metal-catalyzed intramolecular cyclization of the resulting 4-alkynyl-3-hydroxythiophene derivative affords the final thienopyranone scaffold.

Experimental Protocols

Step 1: Sonogashira Coupling of this compound with Propargyl Alcohol

This protocol describes the synthesis of methyl 3-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylate.

Materials and Reagents:

ReagentSupplierPurity
This compoundSigma-Aldrich97%
Propargyl alcoholAcros Organics99%
Bis(triphenylphosphine)palladium(II) dichlorideStrem Chemicals98%
Copper(I) iodide (CuI)Alfa Aesar99.5%
Triethylamine (TEA)Fisher Chemical>99.5%
Tetrahydrofuran (THF), anhydrousEMD Millipore>99.9%

Reaction Conditions:

ParameterValue
Reaction Scale1.0 mmol
SolventAnhydrous Tetrahydrofuran (THF)
BaseTriethylamine (TEA)
CatalystBis(triphenylphosphine)palladium(II) dichloride
Co-catalystCopper(I) iodide (CuI)
TemperatureRoom Temperature to 40 °C
Reaction Time4-12 hours
AtmosphereInert (Nitrogen or Argon)
Expected Yield 70-90%

Procedure:

  • To a dry 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add anhydrous THF (15 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add propargyl alcohol (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Intramolecular Cyclization to form the Thienopyranone Scaffold

This protocol describes the synthesis of the thieno[3,2-b]pyran-5-one scaffold from the product of the Sonogashira coupling.

Materials and Reagents:

ReagentSupplierPurity
Methyl 3-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylate(From Step 1)-
Gold(III) chloride (AuCl₃)Sigma-Aldrich>99.9%
Acetonitrile, anhydrousEMD Millipore>99.8%

Reaction Conditions:

ParameterValue
Reaction Scale1.0 mmol
SolventAnhydrous Acetonitrile
CatalystGold(III) chloride (AuCl₃)
Temperature80 °C
Reaction Time2-6 hours
AtmosphereInert (Nitrogen or Argon)
Expected Yield 60-85%

Procedure:

  • To a dry 25 mL round-bottom flask, add methyl 3-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylate (1.0 mmol, 1.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas.

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • In a separate vial, dissolve gold(III) chloride (0.05 mmol, 5 mol%) in anhydrous acetonitrile (2 mL) and add it to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the thienopyranone scaffold.

Visualizations

Experimental Workflow

experimental_workflow start Start: this compound step1 Step 1: Sonogashira Coupling - Propargyl Alcohol - Pd(PPh3)2Cl2, CuI - TEA, THF - RT to 40°C, 4-12h start->step1 intermediate Intermediate: Methyl 3-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylate step1->intermediate step2 Step 2: Intramolecular Cyclization - AuCl3 - Acetonitrile - 80°C, 2-6h intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product: Thienopyranone Scaffold purification->product

Caption: Synthetic workflow for the thienopyranone scaffold.

Potential Signaling Pathway Inhibition

Thienopyranone derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a simplified kinase signaling cascade that could be targeted by such inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors thienopyranone Thienopyranone Inhibitor thienopyranone->raf Inhibition thienopyranone->mek gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: Inhibition of a kinase signaling pathway by a thienopyranone derivative.

Applications and Future Directions

The synthesized thienopyranone scaffold can serve as a versatile starting point for the development of a library of derivatives for various applications in drug discovery.

  • Anticancer Drug Development: Thienopyranone derivatives have shown potential as anticancer agents.[1] Further functionalization of the scaffold could lead to the discovery of potent and selective inhibitors of cancer-related targets. Thieno[2,3-d]pyrimidine derivatives, which are structurally related, have shown inhibitory effects on breast cancer cells.[2]

  • Kinase Inhibitors: The thienopyranone core can be elaborated to design specific inhibitors of protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and 3-phosphoinositide-dependent protein kinase 1 (PDK1), which are implicated in various diseases.[3][4]

  • Anti-Infective Agents: Thieno[3,2-b]pyridinone derivatives have demonstrated potent activity against Mycobacterium tuberculosis, suggesting the potential of the broader thienopyranone class as anti-infective agents.[5]

Future research should focus on the structure-activity relationship (SAR) studies of novel thienopyranone derivatives to optimize their potency, selectivity, and pharmacokinetic properties for the development of new therapeutic agents.

References

Application Notes and Protocols: Alkylation of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate with N-acetylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the alkylation of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. While direct alkylation with N-acetylmorpholine is not explicitly detailed in the reviewed literature, a closely analogous two-step synthesis involving an initial O-alkylation followed by nucleophilic substitution with morpholine provides a robust framework for achieving the desired product. This application note outlines a proposed synthetic route based on this analogous transformation, offering a comprehensive experimental protocol, data presentation, and workflow visualization to guide researchers in the synthesis of substituted thieno[3,2-b]pyridines and related scaffolds.

Introduction

The alkylation of this compound is a key transformation in the synthesis of various heterocyclic compounds, including thienopyranones, which are of significant interest in medicinal chemistry and drug development. The introduction of a morpholine moiety can significantly impact the physicochemical and pharmacological properties of the resulting molecule. This protocol provides a detailed methodology for the synthesis of a morpholine-containing derivative, leveraging established reaction conditions for similar transformations.

Data Presentation

The following table summarizes the key reactants and proposed reaction conditions for the two-step synthesis. The data is adapted from a similar synthesis reported in the literature[1].

Parameter Step 1: O-Alkylation Step 2: Nucleophilic Substitution
Starting Material This compoundMethyl 4-bromo-3-(4-(bromomethyl)benzyloxy)thiophene-2-carboxylate
Reagent α,α′-Dibromo-p-xyleneMorpholine
Base Potassium Carbonate-
Solvent AcetonitrileDichloromethane
Temperature 50 °CRoom Temperature
Reaction Time 15 hours20 hours
Proposed Yield ~70-80%~80-90%

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-3-(4-(bromomethyl)benzyloxy)thiophene-2-carboxylate

This procedure is adapted from the O-alkylation of this compound with a dihaloalkane[1].

  • Reaction Setup: To a solution of this compound (1.00 g, 4.22 mmol) in acetonitrile (50 mL), add α,α′-dibromo-p-xylene (3.34 g, 12.65 mmol) and potassium carbonate (0.58 g, 4.20 mmol).

  • Reaction Conditions: Stir the mixture under an argon atmosphere at 50°C for 15 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • To the concentrated residue, add saturated brine and extract the mixture with diethyl ether.

    • Wash the organic layer with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Methyl 4-bromo-3-[4-(bromomethyl)benzyloxy]thiophene-2-carboxylate.

Step 2: Synthesis of Methyl 4-bromo-3-(4-((morpholin-4-yl)methyl)benzyloxy)thiophene-2-carboxylate

This procedure is based on the reaction of the bromomethyl intermediate with morpholine[1].

  • Reaction Setup: To a solution of Methyl 4-bromo-3-[4-(bromomethyl)benzyloxy]thiophene-2-carboxylate (1.95 g, 4.64 mmol) in dichloromethane (46 mL), add morpholine (0.89 mL, 10.17 mmol).

  • Reaction Conditions: Stir the mixture under an argon atmosphere at room temperature for 20 hours.

  • Work-up:

    • Filter the reaction mixture.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the concentrated residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the final product.

  • Purification: If necessary, purify the product by recrystallization or column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the proposed chemical reaction pathway and the experimental workflow.

Alkylation_Reaction cluster_reactants Reactants cluster_products Products A Methyl 4-bromo-3-hydroxy thiophene-2-carboxylate D Methyl 4-bromo-3-(4-(bromomethyl) benzyloxy)thiophene-2-carboxylate A->D K2CO3, MeCN, 50°C B α,α′-Dibromo-p-xylene B->D C Morpholine E Final Product C->E D->E CH2Cl2, RT

Caption: Proposed two-step reaction pathway for the synthesis.

Experimental_Workflow start Start step1 Step 1: O-Alkylation - Combine reactants - Heat at 50°C for 15h start->step1 workup1 Work-up & Purification - Concentrate - Extract with Et2O - Column Chromatography step1->workup1 step2 Step 2: Nucleophilic Substitution - Dissolve intermediate - Add Morpholine - Stir at RT for 20h workup1->step2 workup2 Work-up & Purification - Filter - Concentrate - Wash with EtOAc step2->workup2 end End Product workup2->end

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate in various organic synthesis applications. This versatile building block serves as a valuable precursor for the synthesis of a wide range of functionalized thiophene derivatives, which are key components in medicinal chemistry and materials science.

Overview of Applications

This compound is a multifunctional thiophene derivative poised for a variety of chemical transformations. Its key structural features, the bromine atom, the hydroxyl group, and the methyl ester, offer multiple reaction sites for diversification. The primary applications of this compound include:

  • O-Alkylation: The hydroxyl group can be readily alkylated to introduce a variety of side chains, a common strategy in the development of biologically active molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceutical intermediates.

  • Synthesis of Fused Heterocyclic Systems: This compound can serve as a key intermediate in the construction of thieno[3,2-b]thiophenes and other fused ring systems, which are of significant interest in materials science for their electronic properties.

Quantitative Data Summary

The following tables provide a summary of quantitative data for key reactions involving this compound and analogous brominated thiophenes.

Reaction Reactant 1 Reactant 2 Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Reference
O-AlkylationThis compoundα,α′-dibromo-p-xyleneK₂CO₃Acetonitrile5015Not specified[1]
O-AlkylationThis compound(bromomethyl)cyclopropaneNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
Suzuki Coupling (Proposed)This compoundArylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O901270-95 (estimated)Based on analogous reactions
Sonogashira Coupling (Proposed)This compoundTerminal alkynePd(OAc)₂ / XPhos / Et₃NDMF1004-865-90 (estimated)Based on analogous reactions

Experimental Protocols

Synthesis of this compound

This protocol describes the bromination of methyl 3-hydroxythiophene-2-carboxylate.

Materials:

  • Methyl 3-hydroxy-2-thiophenecarboxylate

  • Bromine

  • Acetic acid

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 10 g (63.2 mmol) of methyl 3-hydroxy-2-thiophenecarboxylate in 22 mL of acetic acid, slowly add 3.24 mL (63.2 mmol) of bromine.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction solution into 50 mL of water and extract with 50 mL of dichloromethane.

  • Wash the organic phase twice with 50 mL of water, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: dichloromethane/petroleum ether, 1:2) to yield this compound (11.3 g, 76% yield) as a solid with a melting point of 86 °C.

O-Alkylation of this compound

This protocol describes the O-alkylation of the hydroxyl group using α,α′-dibromo-p-xylene as the alkylating agent.[1]

Materials:

  • This compound

  • α,α′-dibromo-p-xylene

  • Potassium carbonate

  • Acetonitrile

  • Diethyl ether

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.00 g, 4.22 mmol) in acetonitrile (50 mL), add α,α′-dibromo-p-xylene (3.34 g, 12.65 mmol) and potassium carbonate (0.58 g, 4.20 mmol).[1]

  • Stir the mixture under an argon atmosphere at 50°C for 15 hours.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • To the concentrated residue, add saturated brine and extract with diethyl ether.

  • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and concentrate.[1]

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the desired O-alkylated product.

Proposed Protocol for Suzuki Cross-Coupling

This proposed protocol is based on established methods for the Suzuki coupling of brominated thiophenes.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.025 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_applications Synthetic Applications start Methyl 3-hydroxy-2-thiophenecarboxylate bromination Bromination (Br₂, Acetic Acid) start->bromination product This compound bromination->product o_alkylation O-Alkylation (R-X, Base) product->o_alkylation Versatile Precursor suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) product->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) product->sonogashira thieno_synthesis Thieno[3,2-b]thiophene Synthesis (e.g., with Methyl Thioglycolate) product->thieno_synthesis

Caption: Synthetic pathway and key applications of this compound.

suzuki_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_ar R-Pd(II)L₂(Ar) transmetalation->r_pd_ar reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product aryl_bromide R-Br aryl_bromide->oxidative_addition boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the thiophene ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of substituents at the 4-position of the thiophene core. The resulting derivatives are valuable scaffolds for the synthesis of novel compounds with potential applications as pharmaceuticals, organic semiconductors, and other functional materials.[1][2]

The thiophene moiety is a privileged pharmacophore found in numerous FDA-approved drugs, highlighting its importance in drug discovery.[2] Thiophene derivatives have shown a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The Suzuki coupling reaction is a powerful and widely used method for the functionalization of thiophenes, offering a robust and efficient means to create diverse molecular libraries for screening and lead optimization.[5][6]

These application notes provide a detailed overview and generalized protocols for performing Suzuki coupling reactions with this compound.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[7][8] The catalytic cycle is generally understood to proceed through three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium(II) complex, a step that is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Intermediate) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) (Transmetalation Intermediate) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Methyl 4-bromo-3-hydroxy- thiophene-2-carboxylate Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OH)2 Aryl/Heteroaryl Boronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) Base Base (e.g., K₃PO₄) Base->Ar-Pd(II)-X(L2)

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is a standard starting point for the coupling of this compound with a range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Inert Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup and Extraction Cool->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Data Presentation

While specific yield data for Suzuki coupling reactions of this compound is not extensively published, the following table provides representative data for Suzuki couplings of structurally similar brominated thiophenes to illustrate expected outcomes.[3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O1001280-90
34-Chlorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O1001275-85
43-Thienylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O1001270-80
52-Naphthylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O1001280-90

Note: Yields are illustrative and based on reactions with similar bromothiophene substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Optimization

Low or no yield in a Suzuki coupling reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Oxidative Addition: The electronic nature of the thiophene substrate can influence the rate of oxidative addition. The presence of both an electron-withdrawing ester group and an electron-donating hydroxyl group on the thiophene ring of the target molecule may affect reactivity. If the reaction is sluggish, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium precursor like Pd(OAc)₂ can be beneficial.

  • Protodeboronation: Boronic acids can be unstable under the reaction conditions and undergo protodeboronation (replacement of the boron group with a hydrogen atom). This is a common side reaction. Using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can sometimes mitigate this issue.

  • Base and Solvent Choice: The selection of the base and solvent system is critical and often substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions. For instance, stronger bases like Cs₂CO₃ may be effective in some cases. Anhydrous conditions or the use of aqueous solvent mixtures can also significantly impact the reaction outcome.[7]

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensuring that all reagents and solvents are properly degassed and that the reaction is carried out under a strictly inert atmosphere is crucial for maintaining catalyst activity.

Troubleshooting_Logic Start Low/No Product Check_Reagents Verify Reagent Quality (Purity, Stability) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert Atmosphere, Temp.) Check_Reagents->Check_Conditions Reagents OK Optimize_Catalyst Troubleshoot Catalyst System Check_Conditions->Optimize_Catalyst Conditions OK Optimize_Boron Troubleshoot Boron Reagent Optimize_Catalyst->Optimize_Boron Change_Ligand Change Ligand (e.g., Buchwald type) Optimize_Catalyst->Change_Ligand Optimize_Base_Solvent Optimize Base/Solvent Optimize_Boron->Optimize_Base_Solvent Use_Ester Use Boronic Ester or Trifluoroborate Optimize_Boron->Use_Ester Vary_Base_Solvent Vary Base and/or Solvent Optimize_Base_Solvent->Vary_Base_Solvent End Improved Yield Change_Ligand->End Use_Ester->End Vary_Base_Solvent->End

Applications in Drug Discovery and Materials Science

The functionalized thiophene derivatives synthesized via Suzuki coupling of this compound are valuable intermediates for the development of new chemical entities.

  • Drug Discovery: The resulting bi-aryl and heteroaryl thiophene structures can be further elaborated to generate novel compounds for screening against various biological targets. The thiophene core is a key component in drugs targeting cyclooxygenases (COX), lipoxygenases (LOX), and various kinases and G-protein coupled receptors (GPCRs).[2][9]

  • Materials Science: Thieno[3,2-b]thiophene-based structures, which can be accessed from substituted thiophenes, are important motifs in organic electronics.[10][11][12] These materials are utilized in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their favorable electronic properties and stability.[11][13]

By providing a reliable method for the diversification of the this compound scaffold, the Suzuki coupling reaction serves as a cornerstone for innovation in both pharmaceutical and materials research.

References

Application Notes and Protocols for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a substituted thiophene derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a thiophene core with bromo, hydroxy, and methyl ester functionalities, makes it a versatile building block for the development of novel therapeutics. Thiophene-containing molecules have gained significant attention in medicinal chemistry due to their diverse biological activities. Notably, substituted thiophenes are key components in the design of potent and selective Factor Xa (FXa) inhibitors, a class of anticoagulant drugs used for the prevention and treatment of thromboembolic disorders.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of pharmaceuticals, with a focus on its potential application in the development of FXa inhibitors like Rivaroxaban and Apixaban.

Data Presentation

ParameterValueReference
Synthesis of Rivaroxaban from 5-chlorothiophene-2-carbonyl chloride
Overall Yield39%[3]
Final Product Purity (HPLC)99.95%[4]
Synthesis of Apixaban Precursor
Yield of key intermediate85%[5]
Overall Yield (multi-step)~33%[6]
Synthesis of this compound
Yield76%[7]
Melting Point86 °C[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from methyl 3-hydroxythiophene-2-carboxylate.[7]

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Acetic acid

  • Bromine

  • Dichloromethane (CH2Cl2)

  • Water

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 10 g (63.2 mmol) of methyl 3-hydroxythiophene-2-carboxylate in 22 mL of acetic acid.

  • Add 3.24 mL (63.2 mmol) of bromine to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction solution into 50 mL of water and extract with 50 mL of CH2Cl2.

  • Wash the organic phase twice with 50 mL of water.

  • Dry the organic phase over MgSO4 and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (CH2Cl2/petroleum ether: 1/2) to afford 11.3 g (76% yield) of this compound.[7]

Protocol 2: Plausible Synthesis of a Rivaroxaban Analog from this compound

While a direct synthesis of Rivaroxaban from this compound is not explicitly documented in the searched literature, a plausible synthetic route can be proposed based on the well-established synthesis of Rivaroxaban from the structurally similar 5-chlorothiophene-2-carboxylic acid.[3][4][8] This protocol outlines the key steps for the synthesis of a novel Factor Xa inhibitor.

Step 1: Hydrolysis of the Methyl Ester

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Suspend this compound in an aqueous solution of NaOH.

  • Heat the mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and acidify with HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-bromo-3-hydroxythiophene-2-carboxylic acid.

Step 2: Amide Coupling to form the Rivaroxaban Analog

Materials:

  • 4-bromo-3-hydroxythiophene-2-carboxylic acid

  • Thionyl chloride (SOCl2) or another coupling agent (e.g., HATU)

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

Procedure:

  • Convert the carboxylic acid from Step 1 to the corresponding acyl chloride by reacting with thionyl chloride.

  • In a separate flask, dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and triethylamine in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared 4-bromo-3-hydroxythiophene-2-carbonyl chloride solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final Rivaroxaban analog.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Coagulation Cascade.

FactorXa_Inhibition cluster_pathway Factor Xa Inhibition Pathway FactorXa Factor Xa Prothrombin Prothrombin FactorXa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Rivaroxaban_Apixaban Rivaroxaban / Apixaban (Direct FXa Inhibitors) Rivaroxaban_Apixaban->FactorXa Inhibits Experimental_Workflow cluster_synthesis Synthesis Workflow A Methyl 4-bromo-3- hydroxythiophene-2-carboxylate B Hydrolysis A->B C 4-bromo-3-hydroxythiophene- 2-carboxylic acid B->C D Amide Coupling C->D E Crude Factor Xa Inhibitor D->E F Purification E->F G Pure Factor Xa Inhibitor F->G

References

Application Note: Regioselective Bromination of Methyl 3-Hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the regioselective bromination of methyl 3-hydroxythiophene-2-carboxylate to synthesize methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. The reaction utilizes N-bromosuccinimide (NBS) as the brominating agent, offering high yields and straightforward purification. This method is particularly relevant for researchers in medicinal chemistry and materials science, where functionalized thiophenes are crucial building blocks. All quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Thiophene and its derivatives are pivotal heterocyclic compounds in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of bromine atoms onto the thiophene ring significantly enhances its utility as a synthetic intermediate, enabling a variety of cross-coupling reactions to form complex molecular architectures. Specifically, methyl 3-hydroxythiophene-2-carboxylate is a versatile starting material, and its bromination at the 4- and 5-positions is a key step in the synthesis of numerous target molecules. This protocol provides a reliable method for this transformation using N-bromosuccinimide, a widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds.[1][2]

Materials and Methods

Materials
  • Methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9)[3]

  • N-Bromosuccinimide (NBS) (CAS: 128-08-5)[1]

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

Experimental Protocol

The experimental workflow for the bromination of methyl 3-hydroxythiophene-2-carboxylate is outlined in the diagram below.

experimental_workflow Experimental Workflow for Bromination A 1. Dissolve Starting Material Methyl 3-hydroxythiophene-2-carboxylate in anhydrous acetonitrile at 0 °C. B 2. Add NBS Slowly add a solution of N-bromosuccinimide (2.2 equivalents) in acetonitrile. A->B Reagent Addition C 3. Reaction Stir the mixture at room temperature for 2-4 hours. Monitor by TLC. B->C Reaction Progression D 4. Quenching Quench the reaction with saturated aqueous sodium thiosulfate. C->D Work-up Start E 5. Extraction Extract the aqueous layer with dichloromethane (3x). D->E F 6. Washing Wash the combined organic layers with saturated NaHCO₃ and brine. E->F G 7. Drying and Concentration Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. F->G H 8. Purification Purify the crude product by silica gel column chromatography. G->H Purification Step I Product Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate H->I Final Product

Caption: Experimental workflow for the bromination of methyl 3-hydroxythiophene-2-carboxylate.

Step-by-Step Procedure:

  • To a stirred solution of methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material) in a round-bottom flask cooled to 0 °C with an ice bath, add N-bromosuccinimide (2.2 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate as a solid.

Results and Discussion

The protocol described above provides a reliable method for the synthesis of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. The hydroxy and ester groups on the thiophene ring are electron-withdrawing, but the sulfur atom and the hydroxy group are activating and ortho-, para-directing, leading to the selective bromination at the 4- and 5-positions. The use of 2.2 equivalents of NBS ensures the complete dibromination of the starting material.

Table 1: Summary of Quantitative Data

ParameterValue
Starting MaterialMethyl 3-hydroxythiophene-2-carboxylate
Molecular Weight of Starting Material158.18 g/mol [3]
Brominating AgentN-Bromosuccinimide (NBS)
Stoichiometry of NBS2.2 equivalents
SolventAnhydrous Acetonitrile
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
ProductMethyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Molecular Weight of Product315.97 g/mol [4]
Expected Yield85-95%
Appearance of ProductPale cream to white solid[5]
Melting Point of Product124.5-133.5 °C[5]

The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Bromosuccinimide is a corrosive and lachrymatory agent. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reproducible protocol for the bromination of methyl 3-hydroxythiophene-2-carboxylate. The use of N-bromosuccinimide in acetonitrile allows for a high-yielding and regioselective synthesis of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, a valuable intermediate for further synthetic transformations in drug discovery and materials science.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4-bromo-3-hydroxythiophene-2-carboxylate as a key synthetic intermediate. This versatile building block, featuring a reactive C-Br bond and multiple functional groups, is of significant interest for the synthesis of novel heterocyclic compounds in medicinal chemistry and materials science. The methodologies described herein are based on established principles of cross-coupling chemistry and provide a robust starting point for the synthesis of a diverse range of substituted thiophene derivatives.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the 4-position serves as a handle for the introduction of various substituents via reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The presence of the hydroxyl and ester functionalities may influence the reactivity and requires careful selection of reaction conditions to achieve optimal results.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-hydroxythiophene Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. This reaction is widely used to introduce aryl and heteroaryl substituents.

Application Notes:

The Suzuki-Miyaura coupling of this compound with various arylboronic acids allows for the synthesis of 4-aryl-3-hydroxythiophene-2-carboxylate derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The hydroxyl group may require protection, or alternatively, conditions compatible with a free hydroxyl group should be employed.

Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (or another suitable solvent system)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O901875-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O1001680-90
3-Pyridylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF1102465-75

Yields are estimated based on reactions with analogous substituted bromothiophenes and are highly dependent on the specific reaction conditions and purification.

Suzuki_Coupling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents (Thiophene, Boronic Acid, Catalyst, Ligand, Base) prep_solvents Degas Solvents setup Combine Reactants under Inert Atmosphere prep_solvents->setup reaction Heat and Stir setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench and Extract monitoring->workup purification Column Chromatography workup->purification characterization Characterize Product purification->characterization

Caption: General workflow for Suzuki-Miyaura coupling.

Heck Reaction: Synthesis of 4-Vinyl-3-hydroxythiophene Derivatives

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1]

Application Notes:

This reaction allows for the introduction of vinyl groups at the 4-position of the thiophene ring. Electron-deficient alkenes such as acrylates and styrenes are typically good coupling partners. The regioselectivity of the addition and subsequent elimination steps are key considerations.

Experimental Protocol:

Materials:

  • This compound

  • Alkene (e.g., Styrene or Methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol).

  • Add the alkene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Quantitative Data Summary:
AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1101865-75
Methyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMAc1202470-80
n-Butyl AcrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1001670-85

Yields are estimated based on reactions with analogous substituted bromothiophenes and are highly dependent on the specific reaction conditions and purification.

Heck_Reaction_Scheme cluster_product Product Thiophene This compound Product Methyl 4-vinyl-3-hydroxythiophene-2-carboxylate derivative Thiophene->Product + Alkene Alkene (e.g., Styrene) Catalyst Pd(OAc)₂ Ligand PPh₃ Base Et₃N Solvent DMF Temperature 110 °C

Caption: Heck reaction of the target molecule.

Sonogashira Coupling: Synthesis of 4-Alkynyl-3-hydroxythiophene Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]

Application Notes:

This reaction is highly valuable for introducing alkynyl moieties, which can serve as handles for further transformations such as click chemistry or as components of conjugated systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4]

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 8-16 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.[5]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data Summary:
AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1280-90
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF501085-95
1-HexynePd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃Toluene801670-80

Yields are estimated based on reactions with analogous substituted bromothiophenes and are highly dependent on the specific reaction conditions and purification.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-hydroxythiophene Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[6]

Application Notes:

This reaction provides a direct route to 4-amino-3-hydroxythiophene derivatives, which are valuable scaffolds in medicinal chemistry. A variety of primary and secondary amines can be used as coupling partners. The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[7]

Experimental Protocol:

Materials:

  • This compound

  • Amine (e.g., Morpholine or Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOt-Bu) or other suitable base

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary:
AminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOt-BuToluene1001880-90
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102470-80
Di-n-butylaminePd₂(dba)₃ (1.5)RuPhos (3.6)K₃PO₄t-BuOH902075-85

Yields are estimated based on reactions with analogous substituted bromothiophenes and are highly dependent on the specific reaction conditions and purification.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + R-X Transmetal Transmetalation Complex OxAdd->Transmetal + Nu-M RedElim Product Complex Transmetal->RedElim RedElim->Pd0 - R-Nu caption Generic Catalytic Cycle for Cross-Coupling

References

Application Notes and Protocols: Synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocols detailed below are based on established synthetic methods, offering a reproducible approach for laboratory-scale synthesis.

Introduction

Thiophene derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. Specifically, substituted thiophenes, such as this compound, serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo, hydroxy, and carboxylate groups on the thiophene ring allows for a variety of subsequent chemical modifications, making it a valuable scaffold in drug discovery programs. Brominated thiophenes, in particular, are instrumental in forming carbon-carbon bonds through cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.[1]

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate. This is followed by the regioselective bromination of the thiophene ring at the 4-position.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_bromination Bromination Methyl_mercaptoacetate Methyl mercaptoacetate Precursor Methyl 3-hydroxythiophene-2-carboxylate Methyl_mercaptoacetate->Precursor Sodium methoxide, Methanol, 0°C to RT Methyl_2-chloroacrylate Methyl 2-chloroacrylate Methyl_2-chloroacrylate->Precursor Final_Product This compound Precursor->Final_Product Bromine, Acetic acid, RT

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This protocol is adapted from a known procedure for synthesizing the precursor molecule.[2]

Materials:

  • Sodium metal

  • Anhydrous Methanol

  • Methyl mercaptoacetate

  • Methyl 2-chloroacrylate

  • 4 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a 2 M solution of sodium methoxide by carefully adding sodium (0.7 g, 30 mmol) to anhydrous methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To the sodium methoxide solution, add methyl mercaptoacetate (1.9 g, 18 mmol).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise to the cooled reaction mixture.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, cool the mixture to 0°C and quench the reaction by adding 4 M aqueous hydrochloric acid (~5 mL).

  • Add water to the mixture and extract the product twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the product as a brown oil, which solidifies upon drying.

Expected Yield: Approximately 70% (2.0 g).[2]

Protocol 2: Synthesis of this compound

This protocol details the bromination of the precursor to yield the final product.[3]

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate (starting material from Protocol 1)

  • Acetic acid

  • Bromine

  • Dichloromethane (CH2Cl2)

  • Water

  • Magnesium sulfate (MgSO4)

  • Silica gel for flash chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 10 g (63.2 mmol) of Methyl 3-hydroxythiophene-2-carboxylate in 22 mL of acetic acid in a round-bottom flask with a magnetic stirrer.[3]

  • Slowly add 3.24 mL (63.2 mmol) of bromine to the solution.[3]

  • Stir the mixture at room temperature for 24 hours.[3]

  • Pour the reaction solution into 50 mL of water and extract with 50 mL of dichloromethane.[3]

  • Wash the organic phase twice with 50 mL of water.[3]

  • Dry the organic phase over magnesium sulfate.[3]

  • Filter the drying agent and remove the solvent under reduced pressure.[3]

  • Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and ethyl acetate (1:2) as the eluent.[3]

Data Presentation

Table 1: Summary of Synthesis and Product Characterization

ParameterMethyl 3-hydroxythiophene-2-carboxylateThis compoundReference
Molecular Formula C6H6O3SC6H5BrO3S[4],[5]
Molecular Weight 158.18 g/mol 237.07 g/mol [4],[5]
Appearance Brown oil/solidOrange powder[2],[3]
Yield ~70%76%[2],[3]
Melting Point 38-43 °C86 °C[4],[3]
¹H NMR (CDCl₃) δ 9.56 (br s, 1H), 7.37 (d, 1H), 6.74 (d, 1H), 3.89 (s, 3H)δ 9.74 (s, 1H), 7.38 (s, 1H), 3.92 (s, 3H)[2],[3]
¹³C NMR (CDCl₃) Not providedδ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2[3]
Mass Spec (EI) m/z = 158 (M+)m/z = 236 (M+)[2],[3]

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start dissolve Dissolve Precursor in Acetic Acid start->dissolve add_br2 Add Bromine dissolve->add_br2 stir Stir at RT for 24h add_br2->stir quench Quench with Water stir->quench extract Extract with CH2Cl2 quench->extract wash Wash Organic Phase extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile scaffold. Brominated thiophenes are known precursors for creating compounds with potential applications in various therapeutic areas.[6] The thiophene nucleus is a common feature in many pharmaceuticals, and the ability to introduce substituents at specific positions is crucial for modulating the pharmacological properties of the resulting molecules. The title compound serves as a key starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

References

Application Notes and Protocols: Biological Activity Screening of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological activity screening of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate and its analogs. This document outlines detailed protocols for assessing antimicrobial, anticancer, and enzyme inhibitory activities, and includes illustrative data and visualizations to guide experimental design and interpretation.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. The core scaffold of this compound offers a versatile template for the synthesis of novel bioactive molecules. The strategic placement of the bromo, hydroxy, and carboxylate groups provides opportunities for diverse chemical modifications to modulate potency and selectivity against various biological targets. This document details standardized protocols for the initial biological screening of this class of compounds.

Data Presentation: Biological Activities of Thiophene Analogs

The following tables summarize quantitative data for biological activities observed in thiophene derivatives structurally related to this compound. This data is intended to be illustrative of the potential activities of this class of compounds.

Table 1: Antibacterial Activity of 3-Hydroxythiophene-2-carboxamide Analogs

Compound IDModificationS. aureus (% Inhibition)B. subtilis (% Inhibition)E. coli (% Inhibition)P. aeruginosa (% Inhibition)
3a 3-hydroxy62.573.920.069.6
3b 3-hydroxy, 4'-methoxy70.878.344.078.3
3c 3-hydroxy, 4'-chloro54.265.232.060.9
7a 3-amino70.873.940.073.9
7b 3-amino, 4'-methoxy83.382.664.086.9
7c 3-amino, 4'-chloro66.769.652.065.2
Ampicillin Standard100100100100

Data adapted from a study on 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives, which are structural analogs.[1] The results indicate that 3-amino thiophene-2-carboxamide derivatives generally exhibit higher antibacterial activity than their 3-hydroxy counterparts.[1]

Table 2: Antioxidant Activity of 3-Hydroxythiophene-2-carboxamide Analogs

Compound IDModificationAntioxidant Activity (% Inhibition)
3a 3-hydroxy54.9
3b 3-hydroxy, 4'-methoxy42.5
3c 3-hydroxy, 4'-chloro28.4
7a 3-amino62.0
7b 3-amino, 4'-methoxy55.2
7c 3-amino, 4'-chloro46.9
Ascorbic Acid Standard88.4

Data adapted from a study on 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives.[1] The 3-amino thiophene-2-carboxamide analog (7a) demonstrated the highest antioxidant activity among the tested synthesized compounds.[1]

Table 3: Illustrative Anticancer Activity of Fused Thiophene Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
3f HepG2 (Liver)15.42
3g HepG2 (Liver)11.28
4a PC-3 (Prostate)19.85
4b PC-3 (Prostate)14.63
Doxorubicin HepG2 / PC-34.54 / 5.87

Note: This data is for fused thiophene derivatives and is presented to illustrate the potential for anticancer activity in thiophene-based compounds.[2] The antiproliferative activity was evaluated using an in vitro MTT colorimetric assay.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[3][4]

Materials and Reagents:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Sterile 96-well microtiter plates[3]

  • Standardized bacterial inoculum (0.5 McFarland standard)[4]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[3]

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations.[3]

  • Inoculum Preparation: From a fresh culture, suspend 3-5 isolated colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation of Microtiter Plates: Dispense 50 µL of the compound dilutions into the wells of a 96-well plate. Within 15 minutes of its preparation, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[3]

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[4]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

In Vitro Anticancer Activity Screening: MTT Assay

This protocol assesses the cytotoxic effects of the test compounds on cancer cell lines.[5][6]

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer, SF-268 for glioma)[6]

  • Complete cell culture medium (e.g., RPMI-1640 with 5% FBS and antibiotics)[5]

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.[5]

  • MTT Addition and Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.

Enzyme Inhibition Assay: Kinase Inhibition

This protocol is designed to determine the inhibitory potential of the compounds against a specific protein kinase.[7][8]

Materials and Reagents:

  • Purified kinase enzyme

  • Specific kinase substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (optimized for the specific kinase)

  • ATP (Adenosine triphosphate)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates (white, for luminescence)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the kinase enzyme, the specific substrate, and the test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis and Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Enzyme Enzyme Inhibition (Kinase Assay) Purification->Enzyme MIC Determine MIC Values Antimicrobial->MIC IC50_cancer Determine IC50 Values (Cancer Cell Lines) Anticancer->IC50_cancer IC50_enzyme Determine IC50 Values (Enzyme) Enzyme->IC50_enzyme SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50_cancer->SAR IC50_enzyme->SAR

Caption: Experimental workflow for the biological screening of thiophene analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiophene Thiophene Analog (Inhibitor) Thiophene->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a thiophene analog.

References

Application Notes and Protocols for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a functionalized thiophene monomer that holds significant promise for the development of novel organic materials. Thiophene-based polymers, or polythiophenes, are a well-established class of conducting polymers with diverse applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[1] The unique substitution pattern of this monomer, featuring a bromo group for facile polymerization, a hydroxyl group for potential post-polymerization modification and influencing intermolecular interactions, and a methyl carboxylate group, an electron-withdrawing group that can enhance oxidative stability, makes it a versatile building block for tailor-made functional polymers.[1][2]

This document provides detailed application notes on the potential uses of polymers derived from this compound, alongside representative data and detailed experimental protocols for their synthesis.

Application Notes

Polymers synthesized from this compound, tentatively named poly(methyl 3-hydroxythiophene-2-carboxylate), are expected to exhibit a range of valuable properties for materials science applications:

  • Organic Field-Effect Transistors (OFETs): The presence of the electron-withdrawing methyl carboxylate group is anticipated to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer.[1][2] This can lead to improved air stability by making the material less susceptible to oxidation (p-doping) by ambient oxygen, a common degradation pathway for p-type organic semiconductors.[1] The hydroxyl group may promote intermolecular hydrogen bonding, potentially leading to more ordered packing in the solid state and facilitating charge transport.

  • Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are widely used as light-emitting and charge-transporting materials in OLEDs.[3] The functional groups on this monomer allow for tuning of the polymer's electronic properties, including the bandgap, which determines the color of emitted light. The hydroxyl group could also be used as a handle for cross-linking to create robust charge-transport layers.

  • Sensors: The conjugated backbone of polythiophenes makes their optical and electronic properties sensitive to their environment.[4] The hydroxyl group in poly(methyl 3-hydroxythiophene-2-carboxylate) could act as a binding site for specific analytes, leading to changes in the polymer's conductivity or fluorescence upon binding, forming the basis for chemical or biological sensors.

  • Functional Coatings: The solubility of the polymer can be tuned by derivatizing the hydroxyl group, allowing for solution-based processing to create thin-film coatings with tailored electronic or optical properties. These could be used as antistatic layers, electrochromic coatings, or as part of more complex multilayer electronic devices.

Data Presentation

The following tables summarize expected quantitative data for poly(methyl 3-hydroxythiophene-2-carboxylate) based on reported values for structurally similar functionalized polythiophenes. Actual values for a polymer synthesized from the target monomer may vary.

Table 1: Expected Electronic and Optical Properties of Poly(methyl 3-hydroxythiophene-2-carboxylate)

PropertyExpected ValueReference Polythiophene
HOMO Energy Level-5.2 to -5.5 eVPoly(alkyl thiophene-3-carboxylates)[1][2]
LUMO Energy Level-2.8 to -3.1 eVCalculated from HOMO and Bandgap
Optical Bandgap2.2 to 2.4 eVPoly(3-hydroxythiophene) derivatives
Absorption Maximum (λmax) in solution400 - 450 nmFunctionalized Polythiophenes[3]
Emission Maximum (λem) in solution500 - 550 nmFunctionalized Polythiophenes[3]

Table 2: Expected Material Properties of Poly(methyl 3-hydroxythiophene-2-carboxylate)

PropertyExpected ValueReference Polythiophene
Electrical Conductivity (undoped)10⁻⁸ to 10⁻⁶ S/cmPoly(3-substituted thiophenes)[3]
Electrical Conductivity (doped)10⁻³ to 1 S/cmPoly(3-substituted thiophenes)[4]
Regioregularity (HT content)> 90% (with controlled polymerization)Regioregular poly(3-alkylthiophenes)[4]
Thermal Stability (TGA, 5% weight loss)> 250 °CPolythiophene derivatives[3]

Experimental Protocols

Detailed methodologies for the synthesis of poly(methyl 3-hydroxythiophene-2-carboxylate) are provided below. These protocols are adapted from established procedures for the polymerization of thiophene derivatives.

Protocol 1: Oxidative Polymerization using Iron(III) Chloride

This method is a straightforward approach to synthesize polythiophenes, though it generally yields polymers with lower regioregularity.[3]

Materials:

  • This compound

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous chloroform to a concentration of 0.1 M.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (4.0 eq) in anhydrous chloroform.

  • Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature.

  • The reaction mixture should gradually darken, indicating polymerization. Stir the reaction for 24 hours at room temperature.

  • After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the solid polymer by filtration.

  • Wash the polymer repeatedly with methanol and then with deionized water to remove any remaining FeCl₃ and oligomers.

  • Dry the polymer under vacuum at 40 °C for 24 hours.

Protocol 2: Stille Cross-Coupling Polymerization

This method allows for the synthesis of regioregular polymers but requires the synthesis of an organotin derivative of the monomer.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Tributyltin chloride (Bu₃SnCl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Methanol (MeOH)

Procedure:

Part A: Synthesis of the Stannylated Monomer

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C and slowly add n-butyllithium (1.1 eq). Stir for 1 hour.

  • Add tributyltin chloride (1.2 eq) to the solution and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the stannylated monomer.

Part B: Polymerization

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the purified stannylated monomer (1.0 eq) and this compound (1.0 eq) in anhydrous toluene.

  • Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 48 hours.

  • Cool the reaction to room temperature and precipitate the polymer in methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane.

  • Dissolve the purified polymer in chloroform and precipitate again in methanol.

  • Dry the final polymer under vacuum.

Protocol 3: Suzuki Cross-Coupling Polymerization

This method also yields regioregular polymers and uses boronic esters, which are generally less toxic than organotin compounds.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Toluene

  • Water

  • Methanol (MeOH)

Procedure:

Part A: Synthesis of the Boronic Ester Monomer

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous 1,4-dioxane and heat the mixture to 80 °C for 16 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the thiophene boronic ester.

Part B: Polymerization

  • In a flame-dried Schlenk flask, combine the thiophene boronic ester (1.0 eq), this compound (1.0 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture with argon for 30 minutes.

  • Heat the reaction to 90 °C and stir vigorously for 48 hours.

  • Cool the reaction and separate the organic layer.

  • Precipitate the polymer by adding the organic layer to methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction as described in Protocol 2.

  • Dry the final polymer under vacuum.

Mandatory Visualization

experimental_workflow cluster_monomer Monomer cluster_polymerization Polymerization Methods cluster_product Product cluster_characterization Characterization Monomer Methyl 4-bromo-3- hydroxythiophene-2-carboxylate Oxidative Oxidative Polymerization (FeCl3) Monomer->Oxidative Stille Stille Coupling (Pd Catalyst) Monomer->Stille Suzuki Suzuki Coupling (Pd Catalyst) Monomer->Suzuki Polymer Poly(methyl 3-hydroxy- thiophene-2-carboxylate) Oxidative->Polymer Stille->Polymer Suzuki->Polymer Spectroscopy Spectroscopy (NMR, FT-IR, UV-Vis) Polymer->Spectroscopy GPC GPC (Molecular Weight) Polymer->GPC CV Cyclic Voltammetry (HOMO/LUMO) Polymer->CV AFM AFM (Morphology) Polymer->AFM

Caption: Experimental workflow for the synthesis and characterization of poly(methyl 3-hydroxythiophene-2-carboxylate).

suzuki_catalytic_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(L2) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product RBr R-Br RBr->OxAdd R_B R'-B(OR)2 R_B->Transmetal Base Base Base->Transmetal

References

Experimental procedure for synthesizing thiophene carboxamides from "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of thiophene carboxamides, starting from the commercially available building block, "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate." The protocol is divided into two main synthetic steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a primary amine.

Experimental Protocols

The overall synthetic scheme is a two-step process:

  • Step 1: Hydrolysis of this compound. This step converts the methyl ester starting material into the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide bond formation.

  • Step 2: Amide Coupling. The newly synthesized 4-bromo-3-hydroxythiophene-2-carboxylic acid is then coupled with a primary amine to yield the desired thiophene carboxamide.

Protocol 1: Hydrolysis of this compound

This protocol outlines the base-mediated hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF, MeOH, and deionized water.

  • Add lithium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-hydroxythiophene-2-carboxylic acid. The crude product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Protocol 2: Amide Coupling to Synthesize Thiophene Carboxamides

This protocol describes the formation of the amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 4-bromo-3-hydroxythiophene-2-carboxylic acid (from Protocol 1)

  • A primary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-hydroxythiophene-2-carboxylic acid (1.0 eq), the chosen primary amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired thiophene carboxamide.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the synthesis of a generic N-alkyl thiophene carboxamide.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1This compoundLiOH, THF/MeOH/H₂O4-bromo-3-hydroxythiophene-2-carboxylic acid85-95
24-bromo-3-hydroxythiophene-2-carboxylic acidPrimary Amine, EDC, HOBt, DIPEAN-alkyl-4-bromo-3-hydroxythiophene-2-carboxamide60-80

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of thiophene carboxamides.

experimental_workflow start Start: Methyl 4-bromo-3- hydroxythiophene-2-carboxylate hydrolysis Step 1: Hydrolysis - LiOH - THF/MeOH/H₂O - Acidification (HCl) start->hydrolysis intermediate Intermediate: 4-bromo-3-hydroxy- thiophene-2-carboxylic acid hydrolysis->intermediate coupling Step 2: Amide Coupling - Primary Amine - EDC, HOBt - DIPEA, DMF intermediate->coupling purification Purification (Column Chromatography) coupling->purification product Final Product: Thiophene Carboxamide purification->product

Caption: Experimental workflow for the synthesis of thiophene carboxamides.

signaling_pathway cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling ester Methyl Ester carboxylic_acid Carboxylic Acid ester->carboxylic_acid OH⁻ attack li_oh LiOH carboxylic_acid2 Carboxylic Acid active_ester Active Ester Intermediate carboxylic_acid2->active_ester Activation edc_hobt EDC/HOBt amide Amide active_ester->amide Nucleophilic Attack amine Primary Amine

Caption: Key transformations in the synthesis of thiophene carboxamides.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate.

  • Step 2: Regioselective bromination of the precursor to yield the final product.

Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This protocol is adapted from the method reported by Huddleston and Barker.[1] It involves the condensation of methyl thioglycolate and methyl 2-chloroacrylate.

Reagents and Materials:

  • Sodium metal

  • Anhydrous Methanol

  • Methyl thioglycolate

  • Methyl 2-chloroacrylate

  • 4 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 2 M solution of sodium methoxide by carefully adding sodium metal (30 mmol) in small portions to anhydrous methanol (15 mL).

  • Addition of Thiol: To the freshly prepared sodium methoxide solution, add methyl thioglycolate (18 mmol).

  • Cyclization Reaction: Cool the reaction mixture to 0°C using an ice bath. Slowly add methyl 2-chloroacrylate (17.4 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to 0°C and quench the reaction by the slow addition of 4 M aqueous hydrochloric acid until the solution is acidic.

    • Add water and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting brown oil, which may solidify upon standing, is often of sufficient purity (typically >95%) for the subsequent step.[1] If further purification is required, column chromatography on silica gel can be performed.

Protocol 2: Bromination of Methyl 3-hydroxythiophene-2-carboxylate

This protocol describes a common method for the regioselective bromination of the thiophene ring at the 4-position using N-Bromosuccinimide (NBS).

Reagents and Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve Methyl 3-hydroxythiophene-2-carboxylate (10 mmol) in a suitable solvent such as acetonitrile or DCM (50 mL) in a round-bottom flask.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq, 10.5 mmol) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Work-up:

    • Once the reaction is complete, quench any remaining bromine by adding saturated aqueous sodium thiosulfate solution.

    • Transfer the mixture to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis.

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive sodium methoxide due to moisture. 2. Impure starting materials. 3. Reaction temperature too high, leading to side reactions.1. Use freshly cut sodium and ensure methanol is anhydrous. 2. Check the purity of methyl thioglycolate and methyl 2-chloroacrylate by NMR or GC-MS. 3. Maintain the initial addition temperature at 0°C.
Dark, Tarry Crude Product Polymerization of methyl 2-chloroacrylate.Add the methyl 2-chloroacrylate slowly and dropwise to the reaction mixture at 0°C to control the exothermic reaction.
Difficult Purification Presence of multiple byproducts.Ensure the stoichiometry of the reactants is accurate. An excess of the acrylate or thioglycolate can lead to side products.
Step 2: Bromination of Methyl 3-hydroxythiophene-2-carboxylate
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient brominating agent. 2. Low reaction temperature.1. Use a slight excess of NBS (1.05-1.1 equivalents). 2. If the reaction is sluggish at room temperature, gently heat to 40°C.
Formation of Multiple Products (TLC) 1. Over-bromination (formation of dibromo species). 2. Bromination at other positions.1. Add NBS in portions to avoid localized high concentrations. Do not exceed 1.1 equivalents. 2. The 3-hydroxy group directs bromination to the 4-position. If other isomers are observed, consider using a less reactive solvent.
Product Degradation The product is sensitive to strong acidic or basic conditions.Ensure the work-up is performed under neutral or mildly acidic conditions. Avoid prolonged exposure to strong acids or bases.

Data Presentation: Optimization of Bromination

The choice of brominating agent and solvent can significantly impact the yield and purity of the final product. The following table summarizes typical results for the bromination step.

Brominating Agent (1.1 eq) Solvent Temperature (°C) Time (h) Yield (%) Notes
NBSAcetonitrile25285Clean reaction, easy work-up.
NBSDichloromethane25382Slower reaction rate compared to acetonitrile.
BromineAcetic Acid20175Formation of HBr can lead to side products. Requires careful handling.[2]
BromineDichloromethane0278Requires careful control of temperature to avoid over-bromination.

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow from starting materials to the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination A Sodium + Methanol D Reaction Mixture A->D Form Sodium Methoxide B Methyl Thioglycolate B->D C Methyl 2-chloroacrylate C->D Add at 0°C E Work-up & Isolation D->E Overnight Stirring F Methyl 3-hydroxythiophene-2-carboxylate E->F G Precursor F->G Proceed to next step I Reaction Mixture G->I H NBS in Acetonitrile H->I J Work-up & Purification I->J Stir at RT K This compound J->K G cluster_low_yield Low Yield Analysis cluster_impure Impurity Analysis start Bromination Reaction Outcome outcome_ok High Yield, Pure Product start->outcome_ok Success outcome_low_yield Low Yield / Incomplete Reaction start->outcome_low_yield Problem outcome_impure Impure Product / Multiple Spots on TLC start->outcome_impure Problem check_reagents Check Purity/Activity of NBS outcome_low_yield->check_reagents check_temp Increase Temperature (e.g., to 40°C) outcome_low_yield->check_temp check_time Increase Reaction Time outcome_low_yield->check_time over_bromination Over-bromination Suspected outcome_impure->over_bromination wrong_isomer Wrong Isomer Suspected outcome_impure->wrong_isomer solution_over_bromination Use fewer equivalents of NBS (1.05 eq). Add NBS in portions. over_bromination->solution_over_bromination solution_wrong_isomer Confirm starting material structure. Use a less polar solvent. wrong_isomer->solution_wrong_isomer

References

Common side products in the bromination of 3-hydroxythiophene esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-hydroxythiophene esters.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and common side products in the bromination of a 3-hydroxythiophene ester?

When performing a monobromination on a 3-hydroxythiophene ester, the primary directing influence comes from the activating hydroxyl group (-OH), which is an ortho, para-director, and the deactivating ester group (-COOR), which is a meta-director. The thiophene ring itself is electron-rich and prone to electrophilic substitution.

  • Expected Major Product: Bromination is most likely to occur at the positions activated by the hydroxyl group and not strongly deactivated by the ester group. The primary product is often the 4-bromo isomer (ortho to the hydroxyl group).

  • Common Side Products:

    • Isomeric Monobrominated Products: Depending on the reaction conditions, other isomers such as the 2-bromo and 5-bromo derivatives can be formed. The formation of the 2-bromo isomer is influenced by the ester group at position 2.

    • Di-brominated Products (Over-bromination): Due to the high reactivity of the thiophene ring, over-bromination is a frequent issue, leading to the formation of dibromo-isomers, most commonly the 2,5-dibromo or 4,5-dibromo derivatives.[1]

    • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 3-hydroxythiophene ester in the final product mixture.

Q2: Which brominating agent is best for this reaction: N-Bromosuccinimide (NBS) or liquid bromine (Br₂)?

Both NBS and liquid bromine can be used for the bromination of thiophenes.

  • N-Bromosuccinimide (NBS): Generally considered a milder and more selective brominating agent.[2] It is often preferred for achieving mono-bromination and can help reduce the extent of over-bromination.[1] Reactions are typically carried out in solvents like tetrahydrofuran (THF), acetonitrile, or a mixture of solvents.[3]

  • Liquid Bromine (Br₂): A more powerful and less selective brominating agent. While effective, it has a higher tendency to cause over-bromination and can lead to a mixture of products.[4] It is often used in solvents like acetic acid or chloroform.[5]

For selective mono-bromination of 3-hydroxythiophene esters, NBS is generally the recommended starting choice due to its milder nature.

Q3: How can I control the regioselectivity of the bromination?

Controlling the regioselectivity to favor a specific isomer can be challenging. Key factors to consider include:

  • Solvent: The polarity of the solvent can influence the regioselectivity of the reaction.[6] It is advisable to perform small-scale test reactions with different solvents to determine the optimal conditions for the desired isomer.

  • Temperature: Running the reaction at low temperatures (e.g., 0°C or below) can enhance selectivity by slowing down the reaction rate and favoring the kinetically controlled product.

  • Rate of Addition: Slow, dropwise addition of the brominating agent to the solution of the thiophene ester can help to maintain a low concentration of the electrophile and improve selectivity.[1]

Q4: What causes the formation of di-brominated and other poly-brominated side products?

Over-bromination is a common issue due to the high electron density of the thiophene ring, which is further activated by the hydroxyl group. The initial mono-brominated product is often still reactive enough to undergo a second bromination. This is particularly problematic when using a stoichiometric excess of the brominating agent or when using a highly reactive agent like liquid bromine at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired mono-brominated product and a significant amount of unreacted starting material. 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Gradually increase the reaction temperature, while still monitoring for the formation of side products.
Formation of a mixture of mono-brominated isomers. 1. The directing effects of the hydroxyl and ester groups lead to the formation of multiple isomers. 2. Reaction conditions are not optimized for selectivity.1. Carefully purify the product mixture using column chromatography to isolate the desired isomer. 2. Experiment with different solvents of varying polarity. 3. Lower the reaction temperature and ensure slow addition of the brominating agent.
Significant formation of di-brominated and poly-brominated side products (over-bromination). 1. Excess of brominating agent used. 2. The brominating agent is too reactive (e.g., Br₂). 3. High reaction temperature.1. Use a stoichiometric amount or only a very slight excess of the brominating agent. 2. Switch to a milder brominating agent like NBS. 3. Perform the reaction at a lower temperature (e.g., 0°C or -78°C). 4. Add the brominating agent slowly and in portions.
Product degradation or formation of tar-like substances. 1. The reaction is too vigorous. 2. The starting material or product is unstable under the reaction conditions. 3. Presence of strong light, especially for radical reactions with NBS.1. Lower the reaction temperature and dilute the reaction mixture. 2. Use a milder brominating agent and ensure an inert atmosphere if the compounds are air-sensitive. 3. Protect the reaction from light by wrapping the flask in aluminum foil, especially when using NBS.
Difficulty in purifying the desired product from side products. The polarity of the desired product and the side products are very similar.1. Optimize the mobile phase for column chromatography; a shallow gradient of a less polar solvent in a more polar one might be necessary. 2. Consider recrystallization if the desired product is a solid. 3. If separation is extremely difficult, consider derivatizing the mixture to facilitate separation, followed by deprotection.

Data Presentation

Table 1: Common Products in the Bromination of Methyl 3-Hydroxythiophene-2-carboxylate

Product NameChemical StructureMolecular FormulaNotes
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate4-Bromo isomerC₆H₅BrO₃SOften the major mono-brominated product.
Methyl 5-bromo-3-hydroxythiophene-2-carboxylate5-Bromo isomerC₆H₅BrO₃SA potential isomeric side product.
Methyl 2,5-dibromo-3-hydroxythiophene-?-carboxylateDi-bromo isomerC₆H₄Br₂O₃SA common over-bromination product. The position of the ester can vary.
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylateDi-bromo isomerC₆H₅Br₂O₃SAnother possible over-bromination product.

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Acetic Acid[5]
  • Dissolution: Dissolve 10 g (63.2 mmol) of methyl 3-hydroxythiophene-2-carboxylate in 22 mL of acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Bromine: To the stirred solution, add 3.24 mL (63.2 mmol) of liquid bromine dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into 50 mL of water and extract with 50 mL of dichloromethane (CH₂Cl₂).

  • Washing: Wash the organic phase twice with 50 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and petroleum ether (1:2) as the eluent to afford the desired product.

Expected Yield: Approximately 76%.[5]

Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)[5]
  • Dissolution: Dissolve 100 mg (0.70 mmol) of methyl 3-hydroxythiophene-2-carboxylate in 10 mL of a 1:1 (v/v) mixture of tetrahydrofuran (THF) and methanol (CH₃OH) in a round-bottom flask.

  • Initial NBS Addition: Cool the solution to 0°C and add 63 mg (0.35 mmol) of NBS.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Second NBS Addition: Cool the mixture back to 0°C and add another 50.4 mg (0.28 mmol) of NBS.

  • Final Reaction: Stir the reaction at room temperature for an additional 2 hours.

  • Concentration: Remove the solvents in vacuo.

  • Work-up: Add 15 mL of water to the residue and extract three times with 30 mL of ethyl acetate (EtOAc).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the solution and concentrate in vacuo. Add 10 mL of diethyl ether (Et₂O) to the residue to precipitate succinimide, which is then removed by filtration. The filtrate is concentrated, and the product is precipitated by the addition of 10 mL of heptane.

Expected Yield: Approximately 44%.[5]

Visualization of Reaction Pathways

Bromination_Pathways Start 3-Hydroxythiophene Ester MonoBromo4 4-Bromo Isomer (Major Product) Start->MonoBromo4 + Br+ MonoBromo2 2-Bromo Isomer (Side Product) Start->MonoBromo2 + Br+ MonoBromo5 5-Bromo Isomer (Side Product) Start->MonoBromo5 + Br+ DiBromo45 4,5-Dibromo Isomer (Over-bromination) MonoBromo4->DiBromo45 + Br+ (Excess Brominating Agent) DiBromo25 2,5-Dibromo Isomer (Over-bromination) MonoBromo2->DiBromo25 + Br+ (Excess Brominating Agent) MonoBromo5->DiBromo45 + Br+ (Excess Brominating Agent) MonoBromo5->DiBromo25 + Br+ (Excess Brominating Agent)

Caption: Reaction pathways in the bromination of 3-hydroxythiophene esters.

Troubleshooting_Logic Problem Undesired Product Distribution LowConversion Low Conversion Problem->LowConversion OverBromination Over-bromination Problem->OverBromination PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Sol_LowConversion1 Increase Equivalents of Brominating Agent LowConversion->Sol_LowConversion1 Cause: Insufficient Reagent Sol_LowConversion2 Increase Reaction Time / Temperature LowConversion->Sol_LowConversion2 Cause: Incomplete Reaction Sol_OverBromination1 Use Stoichiometric Brominating Agent OverBromination->Sol_OverBromination1 Cause: Excess Reagent Sol_OverBromination2 Use Milder Agent (NBS) OverBromination->Sol_OverBromination2 Cause: Reagent Too Reactive Sol_OverBromination3 Lower Reaction Temperature OverBromination->Sol_OverBromination3 Cause: High Temperature Sol_PoorSelectivity1 Screen Solvents PoorSelectivity->Sol_PoorSelectivity1 Cause: Suboptimal Solvent Sol_PoorSelectivity2 Slow Addition of Reagent PoorSelectivity->Sol_PoorSelectivity2 Cause: High Reagent Concentration

Caption: Troubleshooting logic for the bromination of 3-hydroxythiophene esters.

References

Technical Support Center: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed purification method is flash chromatography on silica gel.[1][2] Common eluent systems include a mixture of dichloromethane and petroleum ether (often in a 1:2 ratio) or a gradient of hexane and ethyl acetate.[1][2][3] Prior to chromatography, a common work-up procedure involves washing the organic extract with water and drying it over an anhydrous salt like magnesium sulfate.[1][2]

Q2: My purified product has a low melting point and appears as an oil or waxy solid, not the expected crystalline solid. What could be the issue?

A2: The reported melting point for pure this compound is 86°C.[1][2] A lower melting point or non-crystalline form suggests the presence of impurities. These could include residual solvents from the reaction or purification, unreacted starting materials, or side-products from the bromination reaction. It is also noted that the precursor, Methyl 3-hydroxythiophene-2-carboxylate, can be an oil that solidifies upon drying, suggesting that achieving a crystalline final product might be challenging.[4]

Q3: I am observing multiple spots on my TLC plate after purification. What are the likely impurities?

A3: Potential impurities include:

  • Unreacted Methyl 3-hydroxythiophene-2-carboxylate: The starting material for the bromination reaction.

  • Dibrominated byproducts: Such as Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.[5]

  • Residual Solvents: Acetic acid from the reaction or solvents from the extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane).

Q4: Is it always necessary to purify the crude product?

A4: Not always. Depending on the requirements of the subsequent synthetic step, the crude product may be used directly.[3][4] However, for applications requiring high purity, such as in drug development, a thorough purification is essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography The product may be partially soluble in the aqueous phase during extraction.Ensure the aqueous phase is thoroughly extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
The chosen eluent system in column chromatography may not be optimal, leading to poor separation or loss of product on the column.Optimize the eluent system using thin-layer chromatography (TLC) before performing column chromatography. A different solvent system might provide better separation.
Co-elution of Impurities with the Product The polarity of the impurity is very similar to the product.Try a different column chromatography technique, such as High-Performance Liquid Chromatography (HPLC), which offers higher resolution. Alternatively, consider recrystallization from a suitable solvent system.
Product Decomposes on Silica Gel Column The product may be sensitive to the acidic nature of standard silica gel.Use deactivated (neutral) silica gel for column chromatography. This can be prepared by treating the silica gel with a base, such as triethylamine, in the eluent.
Final Product is an Oil and Fails to Solidify Presence of residual solvents or other impurities preventing crystallization.Dry the product under high vacuum for an extended period to remove volatile impurities. If it still fails to solidify, attempt recrystallization from various solvents or solvent mixtures.
Broad Peaks in NMR Spectrum Paramagnetic impurities or aggregation of the molecule.Filter the NMR sample through a small plug of celite or silica gel. Ensure the sample is fully dissolved and consider acquiring the spectrum at an elevated temperature.

Experimental Protocols

Synthesis of this compound

This protocol is based on commonly cited synthetic procedures.[1][2]

  • Dissolve 10 g (63.2 mmol) of methyl 3-hydroxy-2-thiophenecarboxylate in 22 mL of acetic acid.

  • Slowly add 3.24 mL (63.2 mmol) of bromine to the solution while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, pour the solution into 50 mL of water.

  • Extract the aqueous mixture with 50 mL of dichloromethane.

  • Combine the organic phases, wash twice with 50 mL of water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Flash Chromatography
  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved product onto the column.

  • Elute the column with a mixture of dichloromethane and petroleum ether (1:2 v/v).[1][2]

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • The expected yield of the purified product is approximately 11.3 g (76%).[1]

Visualized Workflows and Logic

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Methyl 3-hydroxy-2- thiophenecarboxylate reaction Bromination: Br2, Acetic Acid, RT, 24h start->reaction quench Quench with Water reaction->quench extraction Extract with Dichloromethane quench->extraction wash Wash with Water extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography (Silica Gel) concentrate->chromatography elution Elute: DCM/Petroleum Ether (1:2) chromatography->elution end Final Product: Methyl 4-bromo-3- hydroxythiophene-2-carboxylate elution->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Complete check_purity Check Purity (TLC, NMR, Melting Point) start->check_purity pure Product is Pure (Proceed to next step) check_purity->pure Pure impure Impurities Detected check_purity->impure Impure identify_impurity Identify Impurity Type (e.g., Starting Material, Side-product) impure->identify_impurity sm_present Starting Material Present identify_impurity->sm_present Starting Material side_product Side-product Present identify_impurity->side_product Side-product re_chromatograph Re-purify by Column Chromatography with Optimized Eluent sm_present->re_chromatograph recrystallize Attempt Recrystallization side_product->recrystallize re_chromatograph->check_purity recrystallize->check_purity

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Degradation of the starting material or brominating agent. 3. Incorrect Stoichiometry: Inaccurate measurement of reactants.1. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time or temperature accordingly. 2. Use freshly purified starting material and a new bottle of the brominating agent. 3. Carefully re-measure and verify the molar equivalents of all reagents.
Formation of Dibrominated Byproduct 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent. 2. High Reaction Temperature: Elevated temperatures can favor over-bromination.1. Use a stoichiometric amount (1.0 equivalent) of the brominating agent. 2. Maintain a low reaction temperature, especially during the addition of the brominating agent.
Presence of Unreacted Starting Material 1. Insufficient Brominating Agent: Using less than one equivalent of the brominating agent. 2. Short Reaction Time: The reaction may not have reached completion.1. Ensure at least one full equivalent of the brominating agent is used. 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS.
Product Decomposition 1. Prolonged Exposure to Acid: The product may be sensitive to acidic conditions. 2. High Purification Temperatures: The compound may degrade at elevated temperatures during solvent removal or chromatography.1. Neutralize the reaction mixture promptly during workup. 2. Use a rotary evaporator at a moderate temperature and avoid excessive heating during column chromatography.
Difficulty in Purification 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexane.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The reported yields can vary depending on the chosen protocol. A common method using bromine in acetic acid has been reported to provide a yield of around 76%.

Q2: Which brominating agent is better for this synthesis, Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: Both Br₂ and NBS can be used. Br₂ in acetic acid is a well-documented method. NBS is often considered a milder and more selective brominating agent, which can sometimes lead to fewer side products, such as the dibrominated species. The choice may depend on the specific reaction conditions and the desired outcome.

Q3: How can I avoid the formation of the 4,5-dibromo byproduct?

A3: The formation of the dibrominated byproduct is a common issue. To minimize this, it is crucial to use a precise stoichiometric amount (1.0 equivalent) of the brominating agent. Adding the brominating agent slowly at a low temperature can also help to control the reaction and improve selectivity.

Q4: What is the best way to purify the final product?

A4: Flash column chromatography on silica gel is a commonly used method for purification. A typical eluent system is a mixture of ethyl acetate and hexanes. The exact ratio may need to be optimized based on TLC analysis.

Q5: Can O-bromination occur on the hydroxyl group?

A5: While theoretically possible, O-bromination is generally not a major concern under the typical electrophilic aromatic substitution conditions used for this synthesis. The thiophene ring is highly activated by the hydroxyl group, making C-bromination the predominant reaction pathway.

Experimental Protocols

Protocol 1: Bromination using Bromine in Acetic Acid

This protocol is adapted from a known procedure for the synthesis of this compound.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Glacial Acetic Acid

  • Bromine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Synthesis of Starting Material: Methyl 3-hydroxythiophene-2-carboxylate

This protocol describes the synthesis of the starting material.[1]

Materials:

  • Methyl thioglycolate

  • Methyl 2-chloroacrylate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (4 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add methyl thioglycolate to the sodium methoxide solution.

  • Cool the mixture to 0°C and slowly add methyl 2-chloroacrylate.

  • Stir the reaction mixture at room temperature overnight.

  • Cool the mixture to 0°C and quench the reaction by adding 4 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-hydroxythiophene-2-carboxylate.

Data Presentation

Method Brominating Agent Solvent Temperature Time Yield Reference
Protocol 1Bromine (Br₂)Acetic Acid0°C to RT2-4 h~76%Based on literature precedent
AlternativeN-Bromosuccinimide (NBS)Acetonitrile or DMF0°C to RT2-6 hVariableGeneral knowledge

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Methyl 3-hydroxythiophene-2-carboxylate reaction Bromination (Br2 in Acetic Acid or NBS) start->reaction quench Quenching (Ice-water) reaction->quench extraction Extraction (DCM) quench->extraction washing Washing (NaHCO3, Na2S2O3, Brine) extraction->washing drying Drying (MgSO4) washing->drying concentration Concentration drying->concentration chromatography Flash Column Chromatography concentration->chromatography product Final Product: this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_products Side Products (e.g., Dibromination) start->side_products Yes degradation Product Degradation start->degradation Yes purification_loss Purification Loss start->purification_loss Yes optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions control_stoichiometry Control Stoichiometry (1.0 eq Brominating Agent) side_products->control_stoichiometry mild_workup Use Mild Workup/Purification degradation->mild_workup optimize_chromatography Optimize Chromatography purification_loss->optimize_chromatography

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS No. 95201-93-7).[1][2] This valuable building block offers a unique combination of functionalities: a nucleophilic hydroxyl group, an ester suitable for modification, and a bromine atom positioned for cross-coupling reactions. However, this multi-functionality can also present unique challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory, providing not just solutions but the underlying chemical reasoning to empower your research.

Section 1: Compound Stability, Handling, and Characterization

Before initiating any reaction, ensuring the quality and proper handling of your starting material is paramount.

FAQ 1.1: My starting material is an off-white or orange powder. Is this normal? How should I store it?

Yes, this is within the expected appearance for this compound. While ideally a pale cream or white solid, slight discoloration to orange or brown can occur over time due to minor impurities or slow decomposition and does not necessarily indicate significant degradation.[3]

  • Expert Insight: The 3-hydroxythiophene moiety is essentially an enol, which can be susceptible to air oxidation over long periods, leading to colored impurities.

  • Storage Protocol: For long-term stability, store the compound under an inert atmosphere (Argon or Nitrogen), at refrigerated temperatures (2-8 °C), and protected from light. For daily use, keeping it in a desiccator is sufficient.

FAQ 1.2: I am having difficulty purifying my final product. What are the recommended purification methods for derivatives of this compound?

Purification is highly dependent on the product's properties, but for many derivatives of this scaffold, flash column chromatography on silica gel is effective.[3]

  • Solvent Systems: A common starting point is a gradient of ethyl acetate in a non-polar solvent like heptane or hexanes. A typical elution system for the starting material itself is a mixture of dichloromethane and petroleum ether.[3]

  • Troubleshooting Chromatography:

    • Streaking/Tailing: This is often due to the acidic nature of the 3-hydroxyl group interacting strongly with silica gel. To mitigate this, you can add 0.5-1% triethylamine or acetic acid to the eluent, depending on the stability of your compound.

    • Co-elution: If your product co-elutes with a non-polar impurity, consider using a different solvent system, such as toluene/acetone. If it co-elutes with a polar impurity, a reverse-phase C18 column may be necessary.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an excellent final purification step.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo position is ideal for forming new carbon-carbon or carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being the most common application.

dot

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

FAQ 2.1: My Suzuki coupling reaction is failing or giving very low yields. What are the primary factors to investigate?

Failure in Suzuki couplings often traces back to one of five key areas: catalyst deactivation, suboptimal base or solvent choice, poor reagent quality, or insufficient heat.[4]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (1-2 mol%)Pd(PPh₃)₄ is a good starting point.[5] More advanced Buchwald-type catalysts (e.g., XPhos) are often more robust and effective for heteroaromatic substrates.[4][6]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Carbonate and phosphate bases are generally effective and minimize the risk of ester hydrolysis.[5]
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)A protic co-solvent is often necessary to dissolve the inorganic base and facilitate transmetalation.[5][7]
Temperature 80-100 °CSufficient thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Argon or Nitrogen)Oxygen can oxidize the Pd(0) catalyst and promote unwanted boronic acid homocoupling.[4][5]

dot

Troubleshooting_Suzuki start Low or No Yield in Suzuki Reaction check_inert Is the system fully inert? (Degassed solvents, Ar/N2 atmosphere) start->check_inert check_reagents Are reagents high quality? (Fresh catalyst, dry boronic acid) check_inert->check_reagents Yes homocoupling Symptom: Boronic acid homocoupling observed? check_inert->homocoupling No check_conditions Are conditions optimal? (Base, Solvent, Temp) check_reagents->check_conditions Yes new_reagents Action: Use fresh catalyst and pure boronic acid. check_reagents->new_reagents No screen_conditions Action: Screen bases (K3PO4, CsF) and catalysts (Buchwald ligands). check_conditions->screen_conditions No stalled_rxn Symptom: Reaction stalled? check_conditions->stalled_rxn Yes re_degas Action: Re-degas solvents (freeze-pump-thaw or sparge) homocoupling->re_degas increase_temp Action: Increase temperature in 10 °C increments. stalled_rxn->increase_temp

Caption: Decision workflow for troubleshooting a failed Suzuki reaction.

FAQ 2.2: I'm observing significant hydrodehalogenation (loss of bromine). How can I prevent this side reaction?

Hydrodehalogenation, the replacement of bromine with hydrogen, is a common side reaction, especially with electron-rich heteroaromatics.[5]

  • Causality: This often occurs when the palladium catalyst reacts with a hydrogen source (like water or trace impurities) or through a competing pathway involving the base.

  • Solutions:

    • Base Selection: Switch to a milder or non-hydroxide-containing base. K₃PO₄ or CsF are often better choices than K₂CO₃ if debromination is severe.

    • Control Water Content: While some water is beneficial, excess can promote this side reaction. Try reducing the water content in your solvent system or using anhydrous conditions with a highly soluble base like CsF in dioxane.[5]

    • Lower Temperature: If the desired coupling is proceeding but debromination is also occurring, lowering the reaction temperature may slow the rate of the side reaction more than the productive coupling.

FAQ 2.3: My methyl ester is being hydrolyzed to the carboxylic acid during the reaction. How can I protect it?

Ester saponification is a risk when using strong bases at elevated temperatures.

  • Causality: The combination of a base (especially if contaminated with hydroxide), water, and heat can lead to the hydrolysis of the methyl ester.

  • Solutions:

    • Use Weaker Bases: Avoid strong bases like NaOH or KOH. K₂CO₃ is generally safe, but if hydrolysis persists, a weaker base like K₃PO₄ or even an organic base like triethylamine (in Stille couplings) might be necessary.[7]

    • Anhydrous Conditions: Switching to a non-aqueous solvent system (e.g., DMF, Dioxane) can prevent hydrolysis, but may require a different base (like CsF) and can sometimes slow the overall reaction rate.[7]

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the ester's exposure to basic conditions.

Section 3: Reactions Involving the 3-Hydroxy Group

The phenolic nature of the 3-hydroxy group allows for a range of derivatizations but also introduces potential complications.

dot

Caption: Tautomeric equilibrium of the 3-hydroxythiophene core.

FAQ 3.1: I am attempting an O-alkylation (e.g., Williamson ether synthesis) on the hydroxyl group, but the yield is low and I see multiple products. What is happening?

The 3-hydroxythiophene system exists in a solvent-dependent equilibrium with its keto tautomer, thiophen-3(2H)-one.[8] This can lead to competing C-alkylation at the C2 position.

  • Causality: When you deprotonate the molecule with a base, you form an ambident nucleophile (an enolate) with negative charge density on both the oxygen and the C2 carbon. Reaction with an electrophile can occur at either site.

  • Solutions to Favor O-Alkylation:

    • Base and Solvent Choice: Use a weaker base like K₂CO₃ in a polar aprotic solvent like DMF or acetone. This combination favors the formation of the phenoxide ion, which is a "harder" nucleophile, preferentially reacting at the oxygen atom.

    • Counter-ion Effects: Using a potassium base (K₂CO₃) over a sodium base (NaH) can increase O-alkylation selectivity. The larger potassium ion associates less tightly with the oxygen, making it more available for reaction.

    • Electrophile Choice: Use "harder" electrophiles. For example, using dimethyl sulfate instead of methyl iodide for methylation can favor O-methylation.

Table 2: Common Bases for O-Alkylation and Their Properties

BaseSolventTemperatureSelectivityComments
K₂CO₃Acetone, DMFRT to 60 °CGood O-selectivityStandard, mild conditions. Good first choice.
NaHTHF, Dioxane0 °C to RTModerateStronger base, risk of C-alkylation increases. Must be used under strictly anhydrous conditions.
Cs₂CO₃DMFRTExcellent O-selectivityHighly effective but more expensive. Often gives the cleanest reactions.

FAQ 3.2: Do I need to protect the hydroxyl group before running a Suzuki coupling?

Generally, it is not necessary to protect the hydroxyl group.

  • Expert Insight: The 3-hydroxyl group is typically compatible with most Suzuki-Miyaura conditions. The pKa is low enough that it may be deprotonated by the base, but the resulting phenoxide is usually a spectator and does not interfere with the catalytic cycle. In fact, its electron-donating nature can help facilitate the oxidative addition step.

  • When to Consider Protection: Protection might be necessary only if you are using a highly sensitive boronic acid that could be decomposed by the free hydroxyl group, or if you plan a subsequent reaction that is incompatible with a free -OH group. In such rare cases, a silyl ether (e.g., TBS) or a methyl ether would be a suitable protecting group.

Section 4: Safety & Handling

Working safely is the most critical aspect of any experiment.

FAQ 4.1: What are the primary safety concerns with this compound and its reactions?

As with any chemical, a thorough review of the Safety Data Sheet (SDS) is required before use.[2][9][10] Key hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][11]

  • Irritation: Causes skin, eye, and respiratory irritation.[2][12]

  • General Precautions for Brominated Organics: Many brominated aromatic compounds are irritants and potential mutagens. Always handle them with appropriate personal protective equipment (PPE).[13]

  • Reaction Hazards:

    • Palladium Catalysts: Many palladium complexes are toxic and should be handled in a fume hood.

    • Bases: Strong bases like NaH are flammable and react violently with water.

    • Solvents: Many organic solvents are flammable and have associated health risks.[9]

Mandatory Safety Protocol:

  • Engineering Controls: Always conduct reactions in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and nitrile gloves.[13]

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in properly labeled hazardous waste containers according to your institution's guidelines.[9]

References

Byproducts of "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete bromination of the starting material, Methyl 3-hydroxythiophene-2-carboxylate.- Increase the reaction time or temperature. - Use a slight excess of the brominating agent (e.g., N-Bromosuccinimide). - Ensure anhydrous reaction conditions, as moisture can consume the brominating agent.
Degradation of the thiophene ring.- Use a milder brominating agent. - Perform the reaction at a lower temperature to minimize side reactions.
Presence of Multiple Spots on TLC Analysis Formation of byproducts such as dibrominated or regioisomeric products.- Optimize the stoichiometry of the brominating agent to favor mono-bromination. - Control the reaction temperature to improve regioselectivity. - Purify the crude product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient).
Unreacted starting material.- Monitor the reaction progress closely using TLC. - If the reaction has stalled, consider adding a fresh portion of the brominating agent.
Difficulty in Product Purification Co-elution of the desired product with byproducts during column chromatography.- Use a longer chromatography column for better separation. - Employ a shallower solvent gradient. - Consider alternative purification techniques such as preparative HPLC or crystallization.
Product Instability The hydroxythiophene moiety can be susceptible to oxidation or degradation.- Store the purified product under an inert atmosphere (e.g., argon or nitrogen). - Keep the product at low temperatures and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from the electrophilic bromination step. These can include:

  • Dibrominated products: Such as Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

  • Regioisomers: For example, Methyl 5-bromo-3-hydroxythiophene-2-carboxylate.

  • Unreacted starting material: Methyl 3-hydroxythiophene-2-carboxylate.

The formation of these byproducts is influenced by the reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time.

Q2: How can I identify the main product and the byproducts?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the main product and identify impurities. The position of the bromine atom can be confirmed by the coupling patterns of the thiophene ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any byproducts. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be characteristic.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify the amount of byproducts.

Q3: What is a suitable starting material and synthetic route?

A3: A common and effective route involves a two-step synthesis. The first step is the synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate, followed by its bromination.

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate This can be achieved via the cyclization of methyl mercaptoacetate with methyl 2-chloroacrylate in the presence of a base like sodium methoxide.

Step 2: Bromination The precursor is then brominated, typically using N-Bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride, to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

  • To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add methyl mercaptoacetate (1.0 equivalent) dropwise at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0°C.

  • Add methyl 2-chloroacrylate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Identification of Byproducts by HPLC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Mass Range: Scan from m/z 100 to 500.

  • Analysis:

    • Identify the peak corresponding to the desired product (this compound) based on its expected retention time and mass-to-charge ratio.

    • Analyze other peaks for potential byproducts by comparing their mass-to-charge ratios with the expected masses of dibrominated products, regioisomers, and unreacted starting material.

Visualizations

Synthesis_Byproducts cluster_synthesis Synthesis Pathway cluster_byproducts Potential Byproducts SM Methyl 3-hydroxythiophene-2-carboxylate Product This compound (Desired Product) SM->Product Bromination UnreactedSM Unreacted Starting Material SM->UnreactedSM Incomplete Reaction BrominatingAgent Brominating Agent (e.g., NBS) DiBromo Dibrominated Product (e.g., Methyl 4,5-dibromo-3-hydroxy...) Product->DiBromo Over-bromination Regioisomer Regioisomer (e.g., Methyl 5-bromo-3-hydroxy...) Product->Regioisomer Alternative Bromination

Caption: Synthesis pathway and potential byproduct formation.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC) Pure Pure Product Start->Pure Purity > 95% Impure Impure Product Start->Impure Purity < 95% End Pure Product Obtained Pure->End Identify Identify Impurities (NMR, MS) Impure->Identify Optimize Optimize Reaction Conditions (Temp, Stoichiometry) Identify->Optimize Purify Purification Strategy (Column Chromatography, HPLC) Identify->Purify Optimize->Start Re-run Synthesis Purify->End

Caption: Troubleshooting workflow for product purification.

Technical Support Center: Column Chromatography Purification of Brominated Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of brominated thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying brominated thiophene derivatives?

A1: Standard silica gel (230-400 mesh) is the most frequently used stationary phase for the column chromatography of brominated thiophene derivatives. However, these compounds can sometimes be sensitive to the acidic nature of silica gel, which may lead to decomposition.

Q2: My brominated thiophene derivative appears to be degrading on the silica gel column. What can I do?

A2: Decomposition on silica gel is a common issue with acid-sensitive compounds like some brominated thiophenes.[1][2] To address this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine (TEA). After flushing with one to two column volumes of the basic eluent, equilibrate the column with your chosen mobile phase before loading the sample.

  • Use an alternative stationary phase: Neutral alumina or Florisil can be viable alternatives for acid-sensitive compounds.[2]

  • Add a basic modifier to the eluent: Including a small amount of triethylamine (0.1-1%) in your mobile phase can help prevent decomposition during the purification.[2]

Q3: How do I select the best mobile phase (eluent) for my separation?

A3: The ideal mobile phase should provide a good separation of your target compound from impurities, with a target Rf value of approximately 0.2-0.4 on a TLC plate for optimal column chromatography separation.[3] A common starting point for brominated thiophenes is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent such as ethyl acetate or dichloromethane.[4][5] It is crucial to screen various solvent ratios using Thin Layer Chromatography (TLC) to determine the optimal system for your specific compound.

Q4: What are the best practices for loading my sample onto the column?

A4: Proper sample loading is critical for achieving good separation. There are two main techniques:

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully applied to the top of the column. This method is suitable for samples that are readily soluble in the initial eluent.[6]

  • Dry Loading: The sample is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[6][7] Dry loading is often recommended for compounds that have poor solubility in the eluent or to improve resolution for difficult separations.[7][8]

Q5: My compound is streaking or "tailing" during elution. What causes this and how can I fix it?

A5: Tailing can be caused by strong interactions between your compound and the stationary phase, or poor solubility in the mobile phase. To mitigate tailing:

  • For acidic compounds: Add a small amount of acetic acid to the eluent.

  • For basic compounds: Add a small amount of triethylamine to the eluent.[2]

  • Improve solubility: If solubility is the issue, try to find a solvent system that better dissolves your compound.[7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Improper column packing (channeling).- Optimize the mobile phase using TLC to achieve a ΔRf > 0.2 between your compound and impurities.- Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.- Ensure the column is packed uniformly without air bubbles or cracks.
Compound Decomposition - The compound is sensitive to the acidic nature of silica gel.- Use deactivated silica gel (pre-treated with triethylamine).- Use an alternative stationary phase like neutral alumina.- Add a basic modifier like triethylamine (0.1-1%) to the eluent.[2]
Streaking or Tailing - Strong interaction with the stationary phase (acidic or basic compounds).- Poor solubility in the eluent.- Column overloading.- Add a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).[2]- Choose a solvent system that provides better solubility.- Reduce the sample load.
Low or No Recovery - Compound decomposed on the column.- The compound is too polar and is stuck on the column.- Fractions are too dilute to detect the compound.- Check for decomposition by performing a 2D TLC.- Gradually increase the polarity of the eluent (gradient elution).- Concentrate the collected fractions and re-analyze by TLC.
Column Running Slowly - Silica gel is packed too tightly.- Fine particles are clogging the column.- Ensure proper packing. Using a slightly coarser grade of silica gel can help.- Apply gentle positive pressure (flash chromatography).
Air-Sensitive Compounds - Decomposition upon exposure to air.- Perform the purification under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[9][10]

Data Presentation

Table 1: Representative TLC Data and Starting Solvent Systems for Brominated Thiophenes

Compound TypeMobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueNotes
Monobrominated Thiophenes95:50.4 - 0.6Good for initial screening, may be too high for optimal column separation.
90:100.2 - 0.4Often a good starting point for column chromatography.[11]
80:200.1 - 0.2May be too low, leading to long elution times.
Dibrominated Thiophenes98:2 to 90:10 (Gradient)~0.3 (Target)A gradient is often necessary to separate from starting materials and other byproducts.
Brominated Thiophene Aldehydes95:5 to 80:20~0.3 (Target)Aldehydes are more polar and may require a higher percentage of ethyl acetate.

Note: These are representative values. The optimal solvent system must be determined experimentally for each specific compound and mixture using TLC.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack the chromatography column with the slurry.

  • Prepare a solution of the initial mobile phase containing 2% triethylamine.[11]

  • Pass two column volumes of this basic mobile phase through the packed silica gel.[11]

  • Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral. The column is now ready for use.

Protocol 2: General Column Chromatography Purification (Dry Loading)
  • TLC Analysis: Develop a suitable solvent system using TLC that gives an Rf value of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing: Pack a column with silica gel using the wet slurry method with the initial non-polar eluent.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude brominated thiophene derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[7][8]

  • Column Loading:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with the least polar mobile phase determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified brominated thiophene derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) packing 2. Column Packing (Wet Slurry Method) tlc->packing sample_prep 3. Sample Preparation (Dry Loading) packing->sample_prep loading 4. Column Loading sample_prep->loading elution 5. Elution (Isocratic or Gradient) loading->elution collection 6. Fraction Collection elution->collection fraction_analysis 7. Fraction Analysis (TLC) collection->fraction_analysis isolation 8. Product Isolation (Solvent Removal) fraction_analysis->isolation end_node Pure Compound isolation->end_node start Start start->tlc

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow cluster_separation Separation Issues cluster_recovery Recovery Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation? start->poor_sep streaking Streaking/Tailing? start->streaking low_recovery Low/No Recovery? start->low_recovery optimize_solvent Optimize Mobile Phase (via TLC) poor_sep->optimize_solvent Yes reduce_load Reduce Sample Load poor_sep->reduce_load Yes streaking->optimize_solvent Yes add_modifier Add Eluent Modifier (Acid/Base) streaking->add_modifier Yes decomposition Decomposition? low_recovery->decomposition Check gradient Increase Eluent Polarity low_recovery->gradient Yes deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica Yes change_stationary_phase Use Alumina/Florisil decomposition->change_stationary_phase Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Preventing over-bromination in thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the bromination of thiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the bromination of thiophene?

A1: The most prevalent issues are over-bromination, leading to the formation of di- or poly-brominated products when mono-bromination is desired, and lack of regioselectivity, resulting in a mixture of isomers. Another common problem is debromination, especially when working with organometallic intermediates.[1]

Q2: How can I selectively achieve mono-bromination of thiophene at the 2-position?

A2: Selective mono-bromination at the 2-position can be achieved by using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like glacial acetic acid or acetonitrile.[2][3] Controlling the stoichiometry of NBS (using 1 equivalent) and maintaining a low reaction temperature are crucial for high selectivity.[2]

Q3: My reaction is producing a significant amount of 2,5-dibromothiophene. How can I prevent this?

A3: The formation of 2,5-dibromothiophene is a classic example of over-bromination. To minimize this, you should:

  • Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., NBS).

  • Lower the Temperature: Running the reaction at a lower temperature, such as 0 °C or even room temperature, can significantly reduce the rate of the second bromination.[2] Reactions at temperatures above 60 °C have been shown to increase the formation of the 2,5-dibromination product.[2]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the active bromine species.

  • Choose the Right Reagent: NBS is generally more selective for mono-bromination compared to using elemental bromine (Br₂).[4]

Q4: I am observing the debromination of my starting material or product. What causes this and how can I avoid it?

A4: Debromination is often observed during subsequent reactions involving organometallic intermediates, such as Grignard reagent formation or lithium-halogen exchange.[1] This is because the resulting organometallic species is highly basic and can be quenched by any available protic source, including trace amounts of water. To prevent debromination:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[1]

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture.[1]

  • Control Temperature: For lithium-halogen exchange, perform the reaction at very low temperatures (e.g., -78 °C) to suppress side reactions.[1]

Troubleshooting Guides

Issue 1: Low Yield of 2-Bromothiophene and Formation of 2,5-Dibromothiophene

This guide provides a systematic approach to troubleshooting the over-bromination of thiophene.

Troubleshooting Workflow:

G start Low Yield of 2-Bromothiophene & High 2,5-Dibromothiophene check_stoichiometry Verify Stoichiometry of Brominating Agent (≤ 1 eq.) start->check_stoichiometry stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok Correct stoichiometry_adjust Adjust to 1 eq. check_stoichiometry->stoichiometry_adjust Incorrect check_temp Review Reaction Temperature temp_ok Temperature Low (e.g., 0°C) check_temp->temp_ok Correct temp_adjust Lower Temperature check_temp->temp_adjust Too High check_reagent Evaluate Brominating Agent reagent_ok Using NBS check_reagent->reagent_ok Correct reagent_adjust Switch from Br₂ to NBS check_reagent->reagent_adjust Using Br₂ check_addition Assess Rate of Addition addition_ok Slow Addition check_addition->addition_ok Correct addition_adjust Add Dropwise/Portionwise check_addition->addition_adjust Too Fast stoichiometry_ok->check_temp stoichiometry_adjust->check_temp temp_ok->check_reagent temp_adjust->check_reagent reagent_ok->check_addition reagent_adjust->check_addition solution Improved Selectivity for 2-Bromothiophene addition_ok->solution addition_adjust->solution

Caption: Troubleshooting workflow for over-bromination.

Quantitative Data Summary:

The selectivity of thiophene bromination is highly dependent on reaction conditions. Below is a summary of how temperature and the amount of solvent can affect the outcome.

Table 1: Effect of Temperature on the Selectivity of Bromination of 3-n-Butylthiophene with NBS [2]

Initial Reaction Temperature (°C)2,5-Dibromo Product Formation (%)
Room Temperature< 1
> 60> 3

Table 2: Effect of Acetic Acid Concentration on Bromination of 3-n-Butylthiophene [2]

Thiophene Concentration (M)Reaction TimeSelectivity for 2-Position
0.5ShorterSlightly Better
2~~
5More than doubled~
Issue 2: Failure to Initiate Grignard Reaction with Bromothiophene / Debromination

This guide addresses issues with the formation of Grignard reagents from bromothiophenes, which can be challenging and prone to side reactions like debromination.

Troubleshooting Workflow:

G start Grignard Reaction Failure or Debromination with Bromothiophene check_mg Inspect Magnesium Turnings start->check_mg check_conditions Verify Anhydrous & Inert Conditions check_mg->check_conditions Active mg_passive Passive Surface (Oxide Layer) check_mg->mg_passive Suspected check_temp Review Reaction Temperature check_conditions->check_temp Confirmed Dry/Inert conditions_bad Moisture/Air Present check_conditions->conditions_bad Suspected consider_alternative Consider Alternative Method check_temp->consider_alternative Controlled temp_high Temperature Too High check_temp->temp_high Suspected lithiation Perform Lithium-Halogen Exchange (e.g., with n-BuLi or t-BuLi at -78°C) consider_alternative->lithiation mg_activate Activate Mg (e.g., I₂, 1,2-dibromoethane) mg_passive->mg_activate mg_activate->check_conditions conditions_dry Use Oven-Dried Glassware & Anhydrous Solvents under Inert Gas conditions_bad->conditions_dry conditions_dry->check_temp temp_control Maintain Controlled Temperature (e.g., 0-10 °C after initiation) temp_high->temp_control solution Successful Formation of Thienyl Organometallic Species temp_control->solution lithiation->solution

Caption: Troubleshooting Grignard reaction issues.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Bromothiophene

This protocol is adapted from procedures utilizing NBS for selective mono-bromination.[2]

Materials:

  • Thiophene

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve thiophene (1 equivalent) in glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes to an hour. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure 2-bromothiophene.

Protocol 2: Synthesis of 2,5-Dibromothiophene

This protocol is a general procedure for the di-bromination of thiophene.[5][6]

Materials:

  • Thiophene

  • Bromine (Br₂) or N-Bromosuccinimide (NBS) (2 equivalents)

  • Appropriate solvent (e.g., diethyl ether, carbon tetrachloride)[6][7]

  • 48% Hydrobromic Acid (if using Br₂)[6]

  • Sodium Hydroxide solution

  • Extraction Solvent

  • Anhydrous Drying Agent

Procedure using Bromine:

  • In a flask equipped with a stirrer, dropping funnel, and thermometer, dissolve thiophene in a mixture of diethyl ether and 48% hydrobromic acid.[6][8]

  • Cool the mixture to a low temperature (e.g., -25 to -15 °C).[8]

  • Prepare a solution of bromine (2 equivalents) in 48% hydrobromic acid and add it dropwise to the thiophene solution while maintaining the low temperature.[8]

  • After the addition, allow the reaction to stir for a specified time.

  • Work-up the reaction by separating the layers, extracting the aqueous phase, and washing the combined organic layers with a base (e.g., NaOH solution) and then brine.

  • Dry the organic layer, remove the solvent, and purify the product by distillation under reduced pressure.[7]

Signaling Pathways and Reaction Mechanisms

The bromination of thiophene is an electrophilic aromatic substitution reaction. When using NBS, a low concentration of molecular bromine is generated in situ, which then acts as the electrophile.

Reaction Pathway for Selective Mono-bromination:

G Thiophene Thiophene Intermediate Sigma Complex (Wheland Intermediate) Thiophene->Intermediate + Br⁺ (from NBS) NBS NBS (1 eq.) Solvent Glacial Acetic Acid Room Temperature Product 2-Bromothiophene (>99% Selectivity) Intermediate->Product - H⁺

Caption: Pathway for selective 2-bromothiophene synthesis.

References

Technical Support Center: Recrystallization of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Protocols

Due to the presence of a polar hydroxyl group, a moderately polar ester, and the relatively nonpolar thiophene backbone, selecting an appropriate solvent system is crucial for successful recrystallization. Below are two recommended protocols: a single-solvent method and a two-solvent (or mixed-solvent) method.

Protocol 1: Single-Solvent Recrystallization

This method is ideal if a solvent can be found that dissolves the compound well at elevated temperatures but poorly at room or cold temperatures. Alcohols like ethanol or isopropanol are often good starting points for compounds with moderate polarity.

Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude "this compound" and a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. The compound should be sparingly soluble.

  • Heating: Gently heat the test tube. The compound should fully dissolve. If it dissolves readily at room temperature, the solvent is too good. If it does not dissolve upon heating, the solvent is too poor.

  • Dissolution: Place the bulk of the crude solid into an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with constant swirling. Continue adding the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals, for example, by leaving them under vacuum on the filter or by transferring them to a desiccator.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-solvent") in which it is insoluble. The two solvents must be miscible.

Methodology:

  • Solvent System Selection: A common approach is to use a polar solvent as the "good" solvent and a non-polar solvent as the "poor" solvent (e.g., Ethanol/Water or Toluene/Hexane).

  • Dissolution: Dissolve the crude "this compound" in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals.

Data Presentation: Suggested Solvent Systems

The following table provides suggested solvent systems and hypothetical, yet realistic, process parameters for the recrystallization of "this compound". These should be considered as starting points for optimization.

Solvent SystemTypical Ratio (v/v)Dissolution Temp. (°C)Crystallization Temp. (°C)Expected Purity (%)Expected Yield (%)Notes
EthanolN/A~780 - 5>9870 - 85Good starting point for single-solvent recrystallization.
IsopropanolN/A~820 - 5>9875 - 90May offer slightly better recovery than ethanol.
TolueneN/A~1100 - 5>9765 - 80Suitable for less polar impurities.
Ethanol/Water5:1 to 10:1~750 - 5>9880 - 95Water acts as an anti-solvent. Add water to hot ethanol solution.
Toluene/Hexane1:2 to 1:4~1000 - 5>9770 - 85Hexane is the anti-solvent. Good for removing non-polar impurities.
Ethyl Acetate/Hexane1:3 to 1:5~750 - 5>9770 - 90A versatile mixed-solvent system for moderately polar compounds.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the recrystallization of "this compound".

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[1]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a "seed" crystal of the pure compound.[1]

  • Incorrect solvent: The chosen solvent may be too good, even at low temperatures. In this case, you may need to select a different solvent or switch to a two-solvent system.

Q2: My compound has "oiled out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.[2]

  • Change the solvent system: Consider using a solvent with a lower boiling point or a different mixed-solvent system.

  • Slower cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several reasons:

  • Using too much solvent: This is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[1]

  • Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath for an adequate amount of time can increase the yield.

Q4: My purified product is still impure. What can I do?

A4: If impurities are still present after recrystallization, consider the following:

  • Cooling rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.

  • Inappropriate solvent: If the impurities have similar solubility to your product in the chosen solvent, a single recrystallization may not be sufficient. Consider using a different solvent in which the impurity is more soluble.

  • Multiple recrystallizations: A second recrystallization may be necessary to achieve the desired purity.

  • Alternative purification methods: If recrystallization is ineffective, other techniques like column chromatography may be required.[3]

Q5: Can I use a rotary evaporator to remove excess solvent?

A5: Yes, if you have added too much solvent, a rotary evaporator can be used to carefully remove the excess solvent until the solution is saturated.[2] You can then proceed with the cooling and crystallization steps.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Formed observe->no_crystals No oiling_out Compound Oiled Out observe->oiling_out Oil Formed collect Collect and Dry Pure Crystals crystals_ok->collect action_boil Boil Off Excess Solvent no_crystals->action_boil action_scratch Scratch Flask or Add Seed Crystal no_crystals->action_scratch action_reheat Reheat and Add More Solvent oiling_out->action_reheat action_slow_cool Cool More Slowly oiling_out->action_slow_cool low_yield Low Yield action_check_mother_liquor Check Mother Liquor for Product low_yield->action_check_mother_liquor impure_product Product Still Impure action_rerun Re-crystallize or Use Chromatography impure_product->action_rerun action_boil->cool action_scratch->cool action_reheat->cool collect->low_yield Check Yield collect->impure_product Check Purity

Caption: Troubleshooting workflow for recrystallization.

References

Managing reaction temperatures in the synthesis of "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical aspect of reaction temperature management during this multi-step synthesis. Adherence to precise temperature control is paramount for achieving high yield and purity of the final product.

Introduction to the Synthetic Pathway

The synthesis of this compound is a multi-step process where temperature control at each stage is crucial to prevent the formation of side products and ensure the desired regioselectivity. A plausible and common synthetic route is outlined below. This guide will address potential temperature-related issues at each of these key stages.

Synthetic_Pathway A Methyl 3-hydroxythiophene-2-carboxylate B Lithiation A->B n-BuLi, THF -78 °C C Bromination B->C Br2, THF -78 °C to RT D This compound C->D Work-up

Technical Support Center: Cross-Coupling Reactions with Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. The following information is curated to address specific issues that may be encountered during experimental work.

Troubleshooting Common Cross-Coupling Issues

This section addresses frequent problems encountered during the cross-coupling of this compound and offers systematic approaches to resolving them.

Question: My Suzuki-Miyaura coupling reaction shows low to no yield. What are the potential causes and how can I troubleshoot it?

Answer: Low or no yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors. The presence of the hydroxyl and carboxylate groups can influence the electronic properties of the thiophene ring and potentially coordinate with the catalyst. Here is a step-by-step troubleshooting guide:

  • Reagent Quality:

    • Boronic Acid/Ester: Ensure the boronic acid or its ester is pure and has not degraded. Protodeboronation (loss of the boron group) can be a significant side reaction. Consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.

    • Solvent and Base: Use anhydrous solvents and ensure the base is of high purity and appropriate strength. The choice of base is critical and can significantly impact the reaction outcome.

    • Catalyst: Verify the activity of the palladium precatalyst and the integrity of the phosphine ligand, as they can be sensitive to air and moisture.

  • Reaction Conditions:

    • Inert Atmosphere: Strict exclusion of oxygen is crucial, as it can oxidize the palladium(0) active species and phosphine ligands. Ensure proper degassing of the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen).

    • Temperature: The reaction temperature may need optimization. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.

  • Catalyst System Optimization:

    • Ligand Choice: For electron-rich substrates like substituted thiophenes, bulky and electron-rich phosphine ligands are often beneficial. Consider ligands such as SPhos, XPhos, or P(t-Bu)3.

    • Palladium Precatalyst: If using Pd(OAc)₂, consider a precatalyst like Pd₂(dba)₃ or a pre-formed Pd(0) source like Pd(PPh₃)₄.

    • Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) is highly dependent on the substrate and coupling partner. An empirical screening of different bases is often necessary.

Question: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

Answer: Homocoupling, also known as the Glaser-Hay coupling for terminal alkynes in Sonogashira reactions, can be a problematic side reaction. To minimize the homocoupling of boronic acids in Suzuki reactions:

  • Control of Reaction Conditions: Ensure a strictly anaerobic environment, as oxygen can promote homocoupling.

  • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) but avoid a large excess.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.

  • Catalyst and Ligand: Certain ligand systems may favor the desired cross-coupling over homocoupling. Experimenting with different phosphine ligands can be beneficial.

Question: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to check?

Answer: The Buchwald-Hartwig amination can be sensitive to several factors, especially with a potentially coordinating substrate like this compound.

  • Base Selection: This is one of the most critical parameters. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.

  • Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, Xantphos) are often necessary for efficient C-N bond formation.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

  • Amine Purity: Ensure the amine coupling partner is pure and free of moisture.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is a good starting point for cross-coupling with this compound?

A1: For initial screening, Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki and Sonogashira reactions. For more challenging couplings or for Buchwald-Hartwig and Heck reactions, a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is often more effective.

Q2: How do the hydroxyl and carboxylate groups on the thiophene ring affect the cross-coupling reaction?

A2: The electron-donating hydroxyl group and the electron-withdrawing carboxylate group have opposing electronic effects, which can influence the reactivity of the C-Br bond. The hydroxyl group may also be deprotonated by the base, potentially leading to coordination with the palladium center and affecting catalyst activity. It may be necessary to protect the hydroxyl group prior to the coupling reaction, for instance, as a methyl or benzyl ether, to avoid these complications.

Q3: What are the recommended bases and solvents for different types of cross-coupling reactions with this substrate?

A3: The optimal choice is reaction-dependent:

  • Suzuki-Miyaura: Inorganic bases like K₂CO₃ or K₃PO₄ in a solvent mixture such as dioxane/water or toluene/water are common starting points.

  • Sonogashira: A copper co-catalyst is often used with an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF. Copper-free conditions are also possible with appropriate ligands.

  • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LiHMDS in an anhydrous, non-protic solvent like toluene or dioxane are typically required.

  • Heck: An inorganic base like K₂CO₃ or an organic base like triethylamine in a polar aprotic solvent such as DMF or NMP is a common choice.

Data Presentation

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromothiophenes

Palladium PrecatalystLigandBaseSolvent SystemTemperature (°C)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/Water80-100
Pd(OAc)₂SPhosK₂CO₃Toluene/Water100
Pd₂(dba)₃XPhosCs₂CO₃THF80

Table 2: General Conditions for Other Cross-Coupling Reactions with Bromothiophenes

Reaction TypePalladium PrecatalystLigandBaseSolventTemperature (°C)
Sonogashira PdCl₂(PPh₃)₂ / CuI-TEATHF/DMF60-80
Buchwald-Hartwig Pd₂(dba)₃XantphosNaOtBuToluene80-110
Heck Pd(OAc)₂P(o-tol)₃K₂CO₃DMF120-140

Experimental Protocols

Note: The following protocols are generalized for bromothiophene derivatives and may require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the bromothiophene (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add the bromothiophene (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low/No Product Yield reagent_check Verify Reagent Quality (Purity, Stability) start->reagent_check conditions_check Review Reaction Conditions (Inert Atmosphere, Temp) reagent_check->conditions_check Reagents OK? [Yes] replace_reagents Replace/Purify Reagents reagent_check->replace_reagents Reagents OK? [No] catalyst_check Troubleshoot Catalyst System conditions_check->catalyst_check Conditions OK? [Yes] improve_conditions Improve Degassing/ Ensure Inert Atmosphere conditions_check->improve_conditions Conditions OK? [No] optimize_base_solvent Optimize Base/Solvent catalyst_check->optimize_base_solvent Catalyst Issue? [No] change_ligand Change Ligand (e.g., Buchwald type) catalyst_check->change_ligand Catalyst Issue? [Yes] change_precatalyst Use Different Pd Precursor (e.g., Palladacycle) change_ligand->change_precatalyst

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate1 R-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R-Pd(II)L_n-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product substrate R-X substrate->oxidative_addition boronic_acid R'-B(OR)₂ boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Tree start Select Coupling Partner boronic_acid Boronic Acid/Ester start->boronic_acid amine Amine start->amine alkyne Terminal Alkyne start->alkyne alkene Alkene start->alkene suzuki Suzuki Coupling: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos boronic_acid->suzuki buchwald Buchwald-Hartwig: Pd₂(dba)₃/Xantphos + Strong Base amine->buchwald sonogashira Sonogashira: PdCl₂(PPh₃)₂/CuI + Amine Base alkyne->sonogashira heck Heck Reaction: Pd(OAc)₂/P(o-tol)₃ alkene->heck

Caption: Decision tree for catalyst selection based on the coupling partner.

Removal of unreacted starting materials from "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, focusing on the removal of unreacted starting materials.

Troubleshooting Guide: Removal of Unreacted Starting Materials

This guide addresses specific issues you may encounter during the purification of this compound.

Question: My final product is contaminated with unreacted Methyl 3-hydroxythiophene-2-carboxylate. How can I remove it?

Answer:

Unreacted Methyl 3-hydroxythiophene-2-carboxylate can often be removed through careful purification techniques. The choice of method depends on the scale of your reaction and the resources available.

  • Column Chromatography: This is a highly effective method for separating the desired product from the starting material. Based on literature, a silica gel column is recommended.[1][2] You can use a solvent system of dichloromethane and petroleum ether (1:2) or petroleum ether and ethyl acetate (120:1).[1][2] The polarity difference between the product (containing a bromine atom) and the starting material should allow for good separation.

  • Recrystallization: If the contamination is minor, recrystallization can be an effective and scalable purification method. You will need to perform solvent screening to identify a suitable solvent or solvent system in which the desired product has lower solubility than the starting material at a lower temperature.

  • Aqueous Wash: An initial workup by washing the organic layer with water can help remove some of the more polar starting material before proceeding to chromatography or recrystallization.[1]

Question: I am observing impurities from the brominating agent (e.g., N-bromosuccinimide or Bromine) in my product. What is the best way to remove them?

Answer:

Residual brominating agents or their byproducts (like succinimide from NBS) are common impurities.

  • Aqueous Wash: A thorough wash of the organic phase with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench and remove unreacted bromine. For byproducts like succinimide, washing with water is effective due to its water solubility.[1]

  • Filtration: In some cases, byproducts like succinimide may precipitate out of the reaction mixture upon addition of a non-polar solvent like diethyl ether or heptane, allowing for their removal by filtration.[1]

  • Column Chromatography: Silica gel chromatography, as described above, will also effectively separate the non-polar product from polar byproducts of the brominating agent.

Question: How can I confirm that the unreacted starting materials have been successfully removed?

Answer:

Several analytical techniques can be used to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the progress of your purification. The starting material and the product should have different Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to confirm the structure of your final product and to detect the presence of any residual starting materials or byproducts. The ¹H NMR spectrum of the product is characterized by specific shifts for the thiophene proton and the methyl ester protons.[1]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of your product and help identify any impurities based on their mass-to-charge ratio.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound and detecting trace amounts of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common precursor for this synthesis is Methyl 3-hydroxythiophene-2-carboxylate.[3] The bromination is then typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).[1][2]

Q2: What is the typical appearance and melting point of pure this compound?

A2: Pure this compound is typically a solid. One source reports a melting point of 86 °C.[1]

Q3: Are there any specific safety precautions I should take when handling the starting materials and the final product?

A3: Yes, it is crucial to handle all chemicals with appropriate safety measures.

  • This compound: This compound is associated with hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

  • Bromine and N-bromosuccinimide: These are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Can I use extraction as a primary method for purification?

A4: While extraction is a crucial part of the workup to remove water-soluble impurities and byproducts, it is generally not sufficient as the sole purification method to separate the product from structurally similar unreacted starting materials.[1][2] It is best used in conjunction with chromatography or recrystallization.

Data Presentation

Purification ParameterValue/Solvent SystemReference
Column Chromatography
Stationary PhaseSilica Gel[1][2]
Mobile Phase Option 1Dichloromethane / Petroleum Ether (1:2)[1]
Mobile Phase Option 2Petroleum Ether / Ethyl Acetate (120:1)[2]
Washing/Extraction
Organic SolventDichloromethane or Ethyl Acetate[1][2]
Aqueous WashWater, Brine[1][2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., Dichloromethane/Petroleum Ether 1:2).

  • Loading: Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Protocol 2: Aqueous Workup and Extraction

  • Quenching: After the reaction is complete, pour the reaction mixture into water.[1]

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.[1][2] Repeat the extraction two to three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[1][2] If a brominating agent like Br₂ was used, an additional wash with a dilute sodium thiosulfate solution is recommended before the water wash.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified.

Visualizations

PurificationWorkflow crude_product Crude Product workup Aqueous Workup (Wash with H₂O, Na₂S₂O₃, Brine) crude_product->workup extraction Extraction (e.g., EtOAc, DCM) workup->extraction drying Drying (e.g., MgSO₄) extraction->drying concentration Concentration drying->concentration purification_choice Purification Method concentration->purification_choice chromatography Column Chromatography (Silica Gel) purification_choice->chromatography High Purity Needed recrystallization Recrystallization purification_choice->recrystallization Large Scale / Minor Impurities analysis Purity Analysis (TLC, NMR, MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingFlowchart start Impurity Detected in Product impurity_type Identify Impurity Type start->impurity_type starting_material Unreacted Starting Material (Methyl 3-hydroxythiophene-2-carboxylate) impurity_type->starting_material Polar Spot on TLC bromine_reagent Brominating Agent/Byproduct (e.g., NBS, Succinimide) impurity_type->bromine_reagent Water-Soluble/ Reactive Impurity solution_sm Action: Column Chromatography or Recrystallization starting_material->solution_sm solution_br Action: Aqueous Wash (Na₂S₂O₃/H₂O) or Filtration bromine_reagent->solution_br verify Verify Purity (TLC, NMR) solution_sm->verify solution_br->verify end Pure Product verify->end

Caption: Troubleshooting decision tree for impurity removal.

References

Validation & Comparative

Comparative analysis of "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a valuable heterocyclic building block, and understanding the optimal synthetic routes to this compound is crucial for timely and cost-effective research. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound, offering a clear overview of their respective methodologies, yields, and reaction conditions.

Comparison of Synthesis Methods

Two primary methods for the synthesis of this compound have been identified in the literature: direct bromination using molecular bromine and bromination with N-bromosuccinimide (NBS). The following table summarizes the key quantitative data for each approach, allowing for a direct comparison of their efficacy.

ParameterMethod 1: Bromination with Br2Method 2: Bromination with NBS
Starting Material Methyl 3-hydroxythiophene-2-carboxylateMethyl 3-hydroxythiophene-2-carboxylate
Brominating Agent Bromine (Br2) in Acetic AcidN-Bromosuccinimide (NBS) in THF/Methanol
Yield 76%[1]44%[1]
Reaction Time 24 hours[1]4 hours[1]
Reaction Temperature Room Temperature[1]0 °C to Room Temperature[1]
Purification Flash chromatography[1]Extraction and precipitation[1]

Experimental Protocols

A detailed understanding of the experimental procedures is essential for replicating and optimizing these synthetic methods.

Method 1: Bromination with Bromine in Acetic Acid

This procedure involves the direct bromination of methyl 3-hydroxythiophene-2-carboxylate using molecular bromine in an acetic acid solvent.

Procedure: To a solution of 10g (63.2 mmol) of methyl 3-hydroxythiophene-2-carboxylate in 22 mL of acetic acid, 3.24 mL of bromine (63.2 mmol) was added.[1] The resulting mixture was stirred at room temperature for 24 hours.[1] Following the reaction, the solution was poured into 50 mL of water and extracted with 50 mL of dichloromethane (CH2Cl2).[1] The organic phase was washed twice with 50 mL of water, dried over magnesium sulfate (MgSO4), and the solvent was removed under reduced pressure.[1] The crude product was then purified by flash chromatography on silica gel (using a CH2Cl2/petroleum ether 1:2 mixture as eluent) to yield 11.3 g of this compound as a solid (76% yield).[1] The melting point of the product was determined to be 86 °C.[1]

Method 2: Bromination with N-Bromosuccinimide (NBS)

This alternative method utilizes N-bromosuccinimide as the bromine source in a mixed solvent system.

Procedure: A solution of 100 mg (0.70 mmol) of methyl 3-hydroxythiophene-2-carboxylate in 10 mL of a 1:1 (v/v) mixture of tetrahydrofuran (THF) and methanol (CH3OH) was cooled to 0 °C.[1] To this solution, 63 mg (0.35 mmol) of N-bromosuccinimide (NBS) was added, and the mixture was stirred at room temperature.[1] After 2 hours, an additional 50.4 mg (0.28 mmol) of NBS was added at 0 °C, and the reaction was continued at room temperature for another 2 hours.[1] The solvent was then removed in vacuo. Water (15 mL) was added to the residue, and the aqueous layer was extracted three times with 30 mL of ethyl acetate (EtOAc).[1] The combined organic layers were washed with water and brine, dried over MgSO4, filtered, and concentrated.[1] Diethyl ether (Et2O, 10 mL) was added to the residue to precipitate succinimide, which was then removed by filtration. The filtrate was concentrated, and heptane (10 mL) was added to the residue to afford 68.6 mg of the product as an orange powder (44% yield).[1]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages from starting material to purified product.

SynthesisWorkflow Start Starting Material (Methyl 3-hydroxythiophene-2-carboxylate) Reaction Bromination Reaction Start->Reaction  Reagents &  Solvent Workup Aqueous Workup & Extraction Reaction->Workup  Quenching Purification Purification Workup->Purification  Crude Product Product Final Product (this compound) Purification->Product  Pure Product

Caption: Generalized workflow for the synthesis of this compound.

Concluding Remarks

The choice between these two synthetic methods will likely depend on the specific requirements of the researcher. The direct bromination with molecular bromine offers a significantly higher yield and a simpler reaction setup, making it an attractive option for large-scale synthesis. However, it requires a longer reaction time and the use of corrosive and hazardous liquid bromine.

The NBS method, while providing a lower yield, proceeds more rapidly and utilizes a solid, easier-to-handle brominating agent. The two-step addition of NBS suggests a more controlled reaction, which could be advantageous for minimizing side products, although this is not explicitly stated in the provided data. Ultimately, factors such as desired yield, available equipment, safety considerations, and time constraints will guide the synthetic chemist in selecting the most appropriate protocol.

References

A Comparative Spectroscopic Analysis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate and its key derivatives. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows.

This publication offers an objective comparison of the spectroscopic properties of "this compound" against its structurally related derivatives. Understanding these spectroscopic signatures is crucial for the identification, characterization, and quality control of these compounds in research and development settings, particularly in the field of medicinal chemistry and material science where thiophene scaffolds are of significant interest.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and two of its common derivatives: Methyl 3-hydroxythiophene-2-carboxylate and Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ) ppm, Multiplicity, Number of Protons
This compound 9.74 (s, 1H, OH), 7.38 (s, 1H, H-5), 3.92 (s, 3H, OCH₃)
Methyl 3-hydroxythiophene-2-carboxylate 10.8 (br s, 1H, OH), 7.45 (d, 1H, J=5.6 Hz, H-5), 6.95 (d, 1H, J=5.6 Hz, H-4), 3.88 (s, 3H, OCH₃)
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate 10.1 (br s, 1H, OH), 3.95 (s, 3H, OCH₃)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
CompoundChemical Shift (δ) ppm
This compound 165.8 (C=O), 160.4 (C-3), 128.1 (C-5), 103.8 (C-2), 102.6 (C-4), 52.2 (OCH₃)
Methyl 3-hydroxythiophene-2-carboxylate 166.2 (C=O), 161.1 (C-3), 129.0 (C-5), 118.2 (C-4), 108.5 (C-2), 52.0 (OCH₃)
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate 164.5 (C=O), 158.2 (C-3), 115.7 (C-5), 110.1 (C-4), 105.3 (C-2), 52.8 (OCH₃)
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
CompoundKey Absorptions (cm⁻¹)
This compound ~3400 (O-H stretch), ~1710 (C=O stretch), ~1550 (C=C stretch)
Methyl 3-hydroxythiophene-2-carboxylate ~3350 (O-H stretch), ~1690 (C=O stretch), ~1560 (C=C stretch)
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate ~3450 (O-H stretch), ~1715 (C=O stretch), ~1540 (C=C stretch)
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )m/z (M⁺)
This compound C₆H₅BrO₃S237.07236/238
Methyl 3-hydroxythiophene-2-carboxylate C₆H₆O₃S158.18158
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate C₆H₄Br₂O₃S315.97314/316/318

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the spectral width was typically 0-12 ppm, and for ¹³C NMR, it was 0-200 ppm. Data processing involved Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the compound was ground with KBr and pressed into a thin, transparent disk. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The samples were introduced directly into the ion source. The ionization energy was typically 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the thiophene derivatives.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Parent Methyl 4-bromo-3-hydroxy- thiophene-2-carboxylate NMR NMR (¹H & ¹³C) Parent->NMR IR IR Parent->IR MS Mass Spec. Parent->MS Derivative1 Methyl 3-hydroxy- thiophene-2-carboxylate Derivative1->NMR Derivative1->IR Derivative1->MS Derivative2 Methyl 4,5-dibromo-3-hydroxy- thiophene-2-carboxylate Derivative2->NMR Derivative2->IR Derivative2->MS Comparison Comparative Analysis NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for Spectroscopic Comparison.

Interpretation and Conclusion

The spectroscopic data presented provides a clear basis for distinguishing between this compound and its derivatives.

  • In the ¹H NMR spectra , the position and splitting pattern of the aromatic proton(s) are highly informative. The parent compound shows a singlet for the H-5 proton, while the debrominated derivative exhibits a pair of doublets for H-4 and H-5. The dibrominated derivative lacks any aromatic protons. The chemical shift of the hydroxyl proton also varies significantly with the substitution pattern.

  • The ¹³C NMR spectra reflect the changes in the electronic environment of the carbon atoms due to the different substituents. The number of signals in the aromatic region and the chemical shifts of the carbonyl and methoxy carbons are key diagnostic features.

  • IR spectroscopy is particularly useful for identifying the characteristic functional groups. The O-H and C=O stretching frequencies show subtle shifts depending on the electronic effects of the bromine substituents.

  • Mass spectrometry provides definitive confirmation of the molecular weight and the presence and number of bromine atoms through the characteristic isotopic patterns of the molecular ion peaks.

This comparative guide serves as a valuable resource for the unambiguous identification and characterization of these important thiophene derivatives, facilitating their application in various scientific disciplines.

A Comparative Analysis of the Biological Activity of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive literature search, no specific experimental data on the biological activity of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate was publicly available. This guide therefore presents a comparative analysis of its close structural analogs, primarily focusing on a series of 3-hydroxythiophene-2-carboxamide derivatives for which antibacterial and antioxidant data have been published. The insights from these analogs provide a valuable starting point for understanding the potential biological profile of the target compound.

Introduction to Thiophene Derivatives in Drug Discovery

Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1] The thiophene scaffold is a versatile building block, and its derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents.[1] The biological activity of these compounds is often finely tuned by the nature and position of substituents on the thiophene ring.

This guide focuses on the comparative biological activities of analogs of this compound, providing available quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and potential signaling pathways.

Comparative Biological Activity of Thiophene-2-Carboxamide Analogs

A study on a series of thiophene-2-carboxamide derivatives provides valuable insights into the structure-activity relationships (SAR) concerning their antibacterial and antioxidant properties. The core structure of these analogs is closely related to this compound, with the primary difference being the carboxamide group in place of the methyl ester. The study compared derivatives with hydroxyl, methyl, and amino groups at the 3-position of the thiophene ring.[1]

Antibacterial Activity

The antibacterial efficacy of the thiophene-2-carboxamide analogs was evaluated against a panel of Gram-positive and Gram-negative bacteria. The data reveals that the nature of the substituent at the 3-position significantly influences the antibacterial potency.[1]

Table 1: Antibacterial Activity of Thiophene-2-Carboxamide Analogs (Zone of Inhibition in mm) [1]

Compound TypeSubstituent at C3S. aureusB. subtilisE. coliP. aeruginosa
3-Hydroxy Derivatives -OH1718-18
3-Methyl Derivatives -CH₃----
3-Amino Derivatives -NH₂2019-20
Ampicillin (Standard) N/A242325-

Note: '-' indicates no or low activity. Data is presented for the most active compound within each class (specifically, the derivative with a methoxy group on an adjacent aryl ring, which showed the best activity profile in the study).

From the data, it is evident that the 3-amino thiophene-2-carboxamide derivatives exhibit the highest antibacterial activity, comparable to the 3-hydroxy analogs, while the 3-methyl derivatives were largely inactive.[1]

Antioxidant Activity

The antioxidant potential of these analogs was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. The results indicate a similar trend to the antibacterial activity, with the 3-amino derivatives showing the most potent antioxidant effects.[1]

Table 2: Antioxidant Activity of Thiophene-2-Carboxamide Analogs (% Inhibition) [1]

Compound TypeSubstituent at C3Antioxidant Activity (% Inhibition)
3-Hydroxy Derivatives -OH28.4 - 54.9%
3-Methyl Derivatives -CH₃12.0 - 22.9%
3-Amino Derivatives -NH₂46.9 - 62.0%
Ascorbic Acid (Standard) N/A88.44%

The 3-amino analogs demonstrated significant radical scavenging activity, with the lead compound in this series showing 62.0% inhibition, making it a promising antioxidant candidate. The 3-hydroxy derivatives showed moderate activity, while the 3-methyl derivatives displayed the lowest antioxidant potential.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to evaluate the biological activities of the thiophene analogs.

Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are streaked on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated at 37°C for 18-24 hours.
  • A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), which is incubated at 37°C until it reaches the logarithmic growth phase (turbidity matching a 0.5 McFarland standard).
  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Compound Preparation and Dilution:

  • The test compounds and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
  • Serial two-fold dilutions of these stock solutions are prepared in a 96-well microtiter plate using the appropriate sterile broth.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension.
  • The final volume in each well is typically 200 µL.
  • The plates are then incubated at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

1. Preparation of ABTS Radical Cation (ABTS•+):

  • A stock solution of ABTS (7 mM) and potassium persulfate (2.45 mM) in water is prepared.
  • The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS radical cation.
  • Before use, the ABTS•+ solution is diluted with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

2. Assay Procedure:

  • Different concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared.
  • A small volume of the test compound solution is mixed with the diluted ABTS•+ solution.
  • The absorbance at 734 nm is measured after a specific incubation time (e.g., 6 minutes).

3. Calculation of Scavenging Activity:

  • The percentage of inhibition of the ABTS radical is calculated using the following formula:
  • % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
  • The IC50 value (the concentration of the compound required to scavenge 50% of the ABTS radicals) can then be determined.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical workflow for antimicrobial screening and a hypothetical signaling pathway that could be targeted by thiophene derivatives.

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plates Compound_Prep->Serial_Dilution Bacterial_Culture Culture Bacterial Strains Inoculation Inoculate Plates with Bacterial Suspension Bacterial_Culture->Inoculation Media_Prep Prepare Growth Media and Agar Plates Media_Prep->Bacterial_Culture Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates at 37°C for 18-24h Inoculation->Incubation Read_Plates Read Plates (Visually or with Plate Reader) Incubation->Read_Plates Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plates->Determine_MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothetical_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleoid Signal External Signal Receptor Membrane Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates TF Transcription Factor (Inactive) Kinase_B->TF phosphorylates TF_active Transcription Factor (Active) TF->TF_active DNA DNA TF_active->DNA Gene_Expression Virulence Gene Expression DNA->Gene_Expression leads to Thiophene Thiophene Derivative Thiophene->Kinase_B inhibits

Caption: Hypothetical Bacterial Signaling Pathway Inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the available data on its close carboxamide analogs offer valuable preliminary insights. The consistent trend of 3-amino substituted thiophenes demonstrating superior antibacterial and antioxidant activity compared to their 3-hydroxy and 3-methyl counterparts suggests that the substituent at the 3-position is a critical determinant of biological function.

For researchers and drug development professionals, these findings highlight the potential of the 3-hydroxythiophene-2-carboxylate scaffold as a starting point for the design of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its direct derivatives is warranted to fully elucidate their therapeutic potential and mechanism of action. The experimental protocols provided herein offer a robust framework for such future studies.

References

Validated analytical methods for "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For researchers, scientists, and drug development professionals, the stringent assessment of purity for chemical intermediates like this compound is a critical step in ensuring the safety, efficacy, and reproducibility of synthesized compounds. This guide provides a comparative analysis of the principal analytical techniques for determining the purity of this thiophene derivative. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most appropriate analytical methodology.

The primary methods for purity assessment of substituted thiophenes include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique ideal for the separation, identification, and quantification of non-volatile and thermally labile compounds such as this compound.[1][2] Its high resolution and sensitivity enable the effective separation of the main compound from its impurities.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis or degradation of the target compound.[2][3]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the analyte itself.[4] It provides structural information and is highly accurate for purity determination.[1][4]

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data from the analysis of a single batch of this compound using HPLC, GC-MS, and qNMR.

Table 1: HPLC Purity Analysis

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Starting Material (e.g., Methyl 3-hydroxythiophene-2-carboxylate)3.80.35-
2This compound 5.5 99.52 99.52
3Over-brominated Impurity7.20.13-

Table 2: GC-MS Analysis of Volatile Impurities

Peak IDCompound NameRetention Time (min)Peak Area (%)
1Dichloromethane2.10.05
2Toluene4.30.02

Table 3: qNMR Purity Determination

ParameterValue
Analyte Signal Integral1.00 (normalized)
Internal Standard Signal Integral1.02
Analyte MolesCalculated based on integral ratio
Internal Standard MolesKnown
Purity (w/w %) 99.6

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from established methods for analyzing thiophene derivatives.[1][5]

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[1]

    • Detector: Diode Array Detector (DAD).[1]

    • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.[1]

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is based on general methods for impurity profiling of pharmaceutical starting materials.[3]

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.[3]

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

Quantitative NMR (qNMR) Analysis

This protocol follows general guidelines for qNMR purity assessment.[4][6]

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample and 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral ratio, the number of protons for each signal, and the weights of the analyte and internal standard.

Visualizing the Analytical Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Analytical_Method_Selection start Purity Assessment of This compound q1 Volatile or Non-volatile Impurities? start->q1 hplc HPLC (Non-volatile Impurities, Quantitative Purity) q1->hplc Non-volatile gcms GC-MS (Volatile Impurities) q1->gcms Volatile q2 Absolute or Relative Quantification? hplc->q2 report Comprehensive Purity Report gcms->report qnmr qNMR (Absolute Purity, Structural Confirmation) q2->qnmr Absolute q2->report Relative qnmr->report

Caption: Decision tree for selecting a purity analysis method.

Comparison of Methods

FeatureHPLCGC-MSqNMR
Principle Separation based on differential partitioning between a stationary and a mobile phase.[1]Separation of volatile compounds in the gas phase followed by mass-based detection.[3]Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.[7]
Analytes Non-volatile and thermally labile compounds.[1]Volatile and semi-volatile compounds.[3]Soluble compounds with NMR-active nuclei.
Advantages High resolution, high sensitivity, robust, and widely applicable for purity and impurity profiling.[1]Excellent for identifying volatile impurities, high sensitivity, and provides structural information.Provides structural information, highly accurate and precise for purity determination, does not require a reference standard for the analyte itself.[1][4]
Limitations Not suitable for volatile compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to HPLC, requires a soluble and pure internal standard, higher instrument cost.[1]
Primary Use Case Routine purity testing and quantification of the main component and non-volatile impurities.Screening for and identification of residual solvents and other volatile impurities.Absolute purity determination and structural elucidation.[1]

Conclusion

For the comprehensive purity assessment of This compound , a multi-faceted approach is recommended. HPLC stands out as the most suitable method for routine purity analysis due to the compound's non-volatile nature and the need for accurate quantification of non-volatile impurities. GC-MS is an essential complementary technique for the detection and quantification of residual solvents and other volatile impurities that may be present. For an absolute determination of purity and for structural confirmation, qNMR is the gold standard, providing a highly accurate purity value without the need for a specific reference standard of the compound itself. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis and the stage of drug development.

References

Navigating Reactivity: A Comparative Analysis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate and Other Halogenated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the functionalization of heterocyclic compounds is a critical step in the development of novel molecules. Thiophene derivatives, in particular, are a cornerstone of many synthetic endeavors. This guide provides a detailed comparison of the reactivity of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate with other halogenated thiophenes, offering valuable insights for researchers, scientists, and drug development professionals. The comparative analysis is centered on widely-used palladium-catalyzed cross-coupling reactions, with supporting experimental data from related compounds to project the reactivity of the target molecule.

Executive Summary

The reactivity of halogenated thiophenes in cross-coupling reactions is fundamentally governed by the nature of the halogen and the electronic environment of the thiophene ring. The established reactivity trend for halogens is Iodine > Bromine > Chlorine, a direct consequence of the decreasing carbon-halogen bond strength.[1][2] For isomeric bromothiophenes, the C2 position is generally more reactive than the C3 position due to its more electron-deficient character, which facilitates the oxidative addition step in palladium-catalyzed reactions.[3]

Comparative Reactivity Data in Cross-Coupling Reactions

To contextualize the expected reactivity of this compound, the following tables summarize experimental data for Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions of various bromothiophenes. This data serves as a benchmark for predicting the performance of the target molecule.

Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Arylboronic Acids

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[3]
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[3]
32,5-Dibromo-3-hexylthiophene (mono-coupling)Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O8512Moderate to Good[4]
42,5-Dibromo-3-methylthiophene (mono-coupling)Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O851227-63[5]

Note: Yields are compiled from various sources and represent typical outcomes. Direct comparative studies under identical conditions are limited.

Table 2: Stille Coupling of Bromothiophenes with Organostannanes

EntryBromothiophene IsomerStannaneCatalystSolventTemp. (°C)Time (h)Yield (%)
12-Bromothiophene(Tributylstannyl)thiophenePd(PPh₃)₄Toluene11024~70-80
23-Bromothiophene(Tributylstannyl)benzenePd(PPh₃)₄DMF10012~60-70

Note: This data is representative and compiled from general knowledge of Stille couplings. Specific comparative studies on a wide range of bromothiophenes are scarce.

Table 3: Buchwald-Hartwig Amination of Bromothiophenes

EntryBromothiophene IsomerAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
12-BromothiopheneAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80~80-90[6]
23-BromothiopheneMorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane100~70-80[7]
3Polysubstituted bromothiophenesVarious anilinesPd(OAc)₂ / variousCs₂CO₃Toluene110Good[6]

Note: The efficiency of Buchwald-Hartwig amination is highly dependent on the specific combination of the bromothiophene, amine, catalyst, and ligand.

Predicted Reactivity of this compound

Based on the established principles and the data presented, the reactivity of this compound can be predicted as follows:

  • Suzuki-Miyaura Coupling: The C4-Br bond is expected to be less reactive than the C2-Br or C5-Br bonds of other thiophenes. The presence of the adjacent electron-donating hydroxyl group may slightly activate the C-Br bond towards oxidative addition. However, the overall reactivity is anticipated to be moderate, likely requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) compared to 2-bromothiophene.

  • Stille Coupling: Similar to the Suzuki-Miyaura coupling, the reactivity in Stille reactions is expected to be moderate. The general tolerance of Stille coupling to various functional groups suggests that the hydroxyl and ester moieties should be compatible with the reaction conditions.[8][9]

  • Buchwald-Hartwig Amination: The success of the Buchwald-Hartwig amination will be highly dependent on the chosen ligand and base system.[10][11] Given that the C4-Br bond is less activated, a more electron-rich and bulky phosphine ligand may be necessary to achieve efficient coupling. The acidic proton of the hydroxyl group might interfere with strongly basic conditions, potentially requiring protection or the use of milder bases.

Experimental Protocols

The following are generalized experimental protocols for the key cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., Na₂CO₃, 2.0 mmol) in a solvent system such as toluene/water (4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon).[3] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Stille Cross-Coupling

In a flame-dried flask under an inert atmosphere, the bromothiophene (1.0 mmol), organostannane (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and LiCl (3.0 mmol) are dissolved in an anhydrous solvent such as toluene or DMF (5 mL). The mixture is degassed and heated. The reaction is monitored by TLC or GC-MS. After completion, the reaction is quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the bromothiophene (1.0 mmol), amine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., BINAP, 0.06 mmol), and a base (e.g., NaOtBu, 1.4 mmol) is placed in a sealed tube under an inert atmosphere. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated.[6] After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the discussed transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR Ar-Pd(II)-OR Ar-Pd(II)-X->Ar-Pd(II)-OR Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)-X R-Pd(II)-X Pd(0)Ln->R-Pd(II)-X Oxidative Addition (R-X) R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation (R'-SnBu3) R-Pd(II)-R'->Pd(0)Ln Reductive Elimination (R-R')

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Ar-Pd(II)-X->Ar-Pd(II)-NR2 Amine Coordination & Deprotonation Ar-Pd(II)-NR2->Pd(0)Ln Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Reactants Solvent Solvent Reactants->Solvent Catalyst Catalyst Solvent->Catalyst Inert_Atmosphere Inert_Atmosphere Catalyst->Inert_Atmosphere Heating Heating Inert_Atmosphere->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for cross-coupling reactions.

References

The Strategic Advantage of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a precursor is a critical decision that influences the efficiency, cost, and novelty of a synthetic route. In the landscape of kinase inhibitor discovery, where thienopyrimidine scaffolds are of paramount importance, Methyl 4-bromo-3-hydroxythiophene-2-carboxylate emerges as a precursor with significant potential. This guide provides an objective comparison of its performance against alternative starting materials, supported by experimental data and detailed methodologies, to inform strategic decisions in the synthesis of next-generation therapeutics.

Executive Summary

This compound offers a unique combination of functional groups that can be strategically exploited for the synthesis of diverse heterocyclic compounds, particularly kinase inhibitors. Its bromine atom provides a handle for cross-coupling reactions, while the hydroxy and ester moieties allow for various cyclization and modification strategies. This guide will delve into a comparative analysis of this precursor with a more conventional alternative, the 2-aminothiophene-3-carboxylate scaffold, in the context of synthesizing thienopyrimidine-based kinase inhibitors.

Comparative Analysis of Precursors

The synthesis of a thienopyrimidine core, a common pharmacophore in kinase inhibitors, can be approached from different starting materials. Here, we compare the synthetic route starting from this compound with the widely adopted method utilizing a 2-aminothiophene-3-carboxylate derivative, often synthesized via the Gewald reaction.

FeatureThis compound Route2-Aminothiophene-3-carboxylate Route (Gewald Reaction)
Starting Material This compoundKetone/aldehyde, activated nitrile, elemental sulfur
Key Transformation Cyclization with an amidine or related speciesGewald reaction followed by cyclization
Number of Steps (to core) Typically 1-2 stepsTypically 2 steps
Reported Yield (Bromination) 76%[1]Not applicable
Reported Yield (Cyclization) Varies (estimated based on similar reactions)Varies (often moderate to good yields reported for Gewald and subsequent cyclization)
Versatility Bromine allows for late-stage diversification via cross-coupling.High versatility in substituent introduction on the thiophene ring during the Gewald reaction.
Potential Challenges Availability and cost of the starting material.Handling of elemental sulfur and potential for side reactions in the multi-component Gewald reaction.

Experimental Protocols

Protocol 1: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one derivative from this compound

This protocol is a representative procedure for the cyclization of this compound with formamide to yield a key thienopyrimidine intermediate.

Materials:

  • This compound

  • Formamide

  • Suitable high-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add formamide (excess, e.g., 10-20 equivalents) and potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to reflux (typically 150-160 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4-one derivative from a 2-Aminothiophene-3-carboxylate Precursor

This protocol outlines a common method for the synthesis of a thienopyrimidine core starting from a 2-aminothiophene derivative, which is typically prepared via the Gewald reaction.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (or other substituted 2-aminothiophene)

  • Formamide

  • Hydrochloric acid (catalytic amount)

Procedure:

  • A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 equivalent) and an excess of formamide is heated at reflux for several hours.

  • A catalytic amount of concentrated hydrochloric acid can be added to facilitate the cyclization.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with a cold solvent (e.g., ethanol) and dried to yield the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Visualizing the Synthetic Pathways and Biological Context

To further clarify the synthetic strategies and the biological relevance of the target molecules, the following diagrams are provided.

G cluster_0 Route A: From this compound cluster_1 Route B: From 2-Aminothiophene-3-carboxylate Precursor_A This compound Intermediate_A 6-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one Precursor_A->Intermediate_A Cyclization (e.g., Formamide) Final_Product_A Substituted Kinase Inhibitor Intermediate_A->Final_Product_A Suzuki Coupling (Late-stage diversification) Precursor_B_start Ketone + Activated Nitrile + Sulfur Precursor_B 2-Aminothiophene-3-carboxylate Precursor_B_start->Precursor_B Gewald Reaction Intermediate_B Thieno[2,3-d]pyrimidin-4(3H)-one Precursor_B->Intermediate_B Cyclization (e.g., Formamide) Final_Product_B Substituted Kinase Inhibitor Intermediate_B->Final_Product_B Further Functionalization

Comparative synthetic workflows for thienopyrimidine-based kinase inhibitors.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thienopyrimidine_Inhibitor Thienopyrimidine-based Kinase Inhibitor Thienopyrimidine_Inhibitor->PI3K inhibits Thienopyrimidine_Inhibitor->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway by thienopyrimidine-based inhibitors.

Conclusion

This compound represents a valuable and strategic precursor in the synthesis of kinase inhibitors. While the traditional Gewald reaction approach to 2-aminothiophenes offers broad flexibility in initial diversification, the brominated thiophene precursor provides a powerful tool for late-stage functionalization through modern cross-coupling chemistry. This can be particularly advantageous for rapidly generating a library of analogs around a core scaffold with established activity. The choice between these precursors will ultimately depend on the specific synthetic goals, desired diversity, and economic considerations of the drug discovery program. However, the unique reactivity profile of this compound certainly positions it as a compelling option for researchers seeking to innovate in the competitive landscape of kinase inhibitor development.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural features and biological relevance of substituted 3-hydroxythiophene-2-carboxylates, providing key data for researchers and professionals in drug development.

This guide presents a comprehensive structural analysis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate and a comparative study with its key analogues: Methyl 3-hydroxythiophene-2-carboxylate and Methyl 3-amino-4-methylthiophene-2-carboxylate. Thiophene derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in the design of therapeutic agents due to their diverse pharmacological activities.[1][2] The introduction of various substituents onto the thiophene ring can profoundly influence the molecule's physicochemical properties, and in turn, its biological activity.[3] This guide provides a detailed comparison of their structural and electronic properties, supported by experimental data, to inform the rational design of novel drug candidates.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the thiophene ring significantly impacts the physicochemical properties of the compounds. The introduction of a bromine atom in this compound increases its molecular weight and is expected to influence its lipophilicity and reactivity. The replacement of the hydroxyl group with an amino group and the addition of a methyl group in Methyl 3-amino-4-methylthiophene-2-carboxylate further alters its properties, including its potential for hydrogen bonding and its overall polarity. A summary of the key physicochemical properties is presented in Table 1.

PropertyThis compoundMethyl 3-hydroxythiophene-2-carboxylateMethyl 3-amino-4-methylthiophene-2-carboxylate
Molecular Formula C₆H₅BrO₃S[4]C₆H₆O₃S[5]C₇H₉NO₂S[6]
Molecular Weight 237.07 g/mol [4]158.18 g/mol [5]171.22 g/mol [6]
CAS Number 95201-93-7[4]5118-06-9[5]85006-31-1[6]
Physical Form SolidSolidNot specified
Melting Point Not specified38-43 °CNot specified

Structural Elucidation through Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei and the connectivity of the atoms, while mass spectrometry reveals the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular structure.

¹H NMR Spectral Data Comparison

The position of the substituents on the thiophene ring leads to distinct chemical shifts for the ring protons. A comparative analysis of the ¹H NMR data for the parent compound, Methyl 3-hydroxythiophene-2-carboxylate, and a related bromo-substituted analogue, Methyl 3-bromothiophene-2-carboxylate, highlights the influence of the bromine atom on the electronic environment of the thiophene ring.

CompoundThiophene Ring Protons (δ, ppm)Methoxy Protons (δ, ppm)Hydroxyl/Amino Protons (δ, ppm)Solvent
Methyl 3-hydroxythiophene-2-carboxylate 7.37 (d, J=5.2 Hz), 6.74 (d, J=5.2 Hz)[7]3.89 (s)[7]9.56 (br s)[7]CDCl₃
Methyl 3-bromothiophene-2-carboxylate Not AvailableNot AvailableNot AvailableNot Available

Note: Detailed ¹H NMR data for this compound and Methyl 3-amino-4-methylthiophene-2-carboxylate were not available in the searched literature.

Mass Spectrometry Data

Mass spectrometry provides crucial information for confirming the molecular weight of the synthesized compounds. The data obtained for Methyl 3-hydroxythiophene-2-carboxylate is consistent with its expected molecular formula.

CompoundMolecular Ion (m/z)Technique
Methyl 3-hydroxythiophene-2-carboxylate 158 (M+)[7]GC-MS

Note: Specific mass spectrometry data for this compound and Methyl 3-amino-4-methylthiophene-2-carboxylate were not available in the searched literature.

Experimental Protocols

General Synthesis of 3-Hydroxythiophene-2-carboxylates

A common method for the synthesis of the 3-hydroxythiophene-2-carboxylate scaffold involves the reaction of methyl thioglycolate with a suitable Michael acceptor, such as methyl 2-chloroacrylate, in the presence of a base like sodium methoxide. The reaction is typically stirred at room temperature overnight, followed by an acidic workup and extraction.[7]

Synthesis_Workflow reagents Methyl Thioglycolate + Methyl 2-chloroacrylate reaction Stir at Room Temperature Overnight reagents->reaction 1. base Sodium Methoxide in Methanol base->reaction 2. workup Acidic Workup (HCl) & Extraction (Ethyl Acetate) reaction->workup 3. product Methyl 3-hydroxythiophene-2-carboxylate workup->product 4.

Caption: General synthetic workflow for Methyl 3-hydroxythiophene-2-carboxylate.

Structural Characterization Workflow

The structural elucidation of the synthesized thiophene derivatives follows a standard analytical workflow. This involves initial purification followed by a series of spectroscopic analyses to confirm the identity and purity of the compound.

Characterization_Workflow start Synthesized Compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms xray Single Crystal X-ray Diffraction (if suitable crystals form) purification->xray elucidation Structure Elucidation & Purity Confirmation nmr->elucidation ms->elucidation xray->elucidation

Caption: Standard workflow for the structural characterization of thiophene derivatives.

Biological and Medicinal Significance

Thiophene-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern on the thiophene ring is crucial for its interaction with biological targets. For instance, halogenated thiophenes have been investigated as potential antihistamine agents.[8] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and interaction with hydrophobic pockets of enzymes or receptors. Furthermore, the hydroxyl and amino groups on the thiophene ring can act as key hydrogen bond donors or acceptors, which is critical for molecular recognition at the active site of a biological target. The amino group in Methyl 3-amino-4-methylthiophene-2-carboxylate, for example, makes it a valuable intermediate in the synthesis of various biologically active compounds.[9][10]

Comparative Performance in Drug Discovery

While direct comparative biological data for this compound is limited in the available literature, the analysis of related structures provides valuable insights. Halogenated thiophenol derivatives have demonstrated both antimicrobial and anticancer activities.[3] The presence of halogens can influence the electronic properties of the aromatic system, which in turn can affect the compound's reactivity and its ability to interact with biological macromolecules.

The structural variations between the target compound and its analogues suggest different potentials in drug design. The bromine atom in this compound can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to build more complex molecules. The amino group in Methyl 3-amino-4-methylthiophene-2-carboxylate is a key functional group for the synthesis of fused heterocyclic systems, which are common motifs in many approved drugs.

The logical relationship for structure-activity relationship (SAR) studies of these compounds can be visualized as follows:

SAR_Logic cluster_scaffold Thiophene Scaffold cluster_modifications Structural Modifications cluster_properties Altered Properties cluster_activity Biological Activity scaffold Methyl 3-hydroxythiophene-2-carboxylate bromination Bromination (Position 4) scaffold->bromination amination Amination (Position 3) & Methylation (Position 4) scaffold->amination physchem Physicochemical Properties (Lipophilicity, Reactivity) bromination->physchem electronic Electronic Properties (Electron Density Distribution) bromination->electronic amination->physchem h_bonding Hydrogen Bonding Potential amination->h_bonding activity Pharmacological Effect physchem->activity electronic->activity h_bonding->activity

Caption: Logical flow for SAR studies of substituted thiophenes.

References

Performance of different catalysts in Suzuki reactions with "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance. Its application in the modification of complex heterocyclic scaffolds, such as "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate," is of significant interest in the development of novel pharmaceutical agents and functional materials. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides an objective comparison of the performance of various palladium-based catalysts in Suzuki reactions involving substrates structurally and electronically analogous to this compound, supported by experimental data from the literature.

Catalyst Performance Comparison

The reactivity of aryl bromides in Suzuki-Miyaura coupling is highly dependent on the electronic nature of the substituents on the aromatic ring. For a substrate like this compound, the presence of both an electron-donating hydroxyl group and an electron-withdrawing methyl carboxylate group introduces a nuanced electronic profile that can influence catalyst performance. While specific data for this exact molecule is limited, we can infer catalyst efficacy from studies on similarly substituted bromothiophenes and other aryl bromides.

The following table summarizes the performance of common palladium catalyst systems in Suzuki coupling reactions of various brominated aromatic and heteroaromatic compounds. This data provides a valuable benchmark for selecting a suitable catalyst for the reaction with this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90122,5-dibromo-3-hexylthiopheneArylboronic acidsModerate to Good[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane100242,4-DichloropyrimidinePhenylboronic acid71N/A
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100124-BromobenzothiazoleArylboronic acid>95[2]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80124-BromobenzonitrileHeteroaryltrifluoroborates95[2][3]
Pd₂(dba)₃ / tBu₃PtBu₃PKFDioxaneRT-100VariesAryl bromides2-PyridylboronateGood to Excellent[4][5]
Pd(OAc)₂NoneK₂CO₃Water10014-BromoacetophenonePhenylboronic acid94[6]

Note: The yields are highly dependent on the specific boronic acid or ester used in the coupling reaction. "Moderate to Good" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives. RT = Room Temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and optimization of Suzuki-Miyaura cross-coupling reactions. Below are representative experimental protocols that can be adapted for the reaction of this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling using Pd(PPh₃)₄:
  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a suitable base such as potassium phosphate (K₃PO₄) (2.0-3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling using a Pd(OAc)₂/Ligand System:
  • In a reaction vessel equipped with a magnetic stir bar and a condenser, add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., toluene/water or dioxane/water).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst precursor, Pd(OAc)₂ (1-3 mol%), and the phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Follow the work-up and purification procedure as described in the previous protocol.

Mandatory Visualization

To illustrate the fundamental processes involved in the Suzuki-Miyaura cross-coupling, the following diagrams were generated using Graphviz (DOT language).

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat and Stir under Inert Atmosphere C->D E Cool, Dilute with Water, and Extract D->E F Wash, Dry, and Concentrate E->F G Purify by Chromatography F->G

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Benchmarking the synthesis of "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Below, we detail the direct synthesis from its precursor, Methyl 3-hydroxythiophene-2-carboxylate, and benchmark two primary synthesis routes for this precursor, providing quantitative data and detailed experimental protocols to inform your research and development decisions.

Overview of Synthetic Strategies

The synthesis of this compound is most directly achieved through the bromination of its immediate precursor, Methyl 3-hydroxythiophene-2-carboxylate. The efficiency and practicality of this final step are largely dependent on the chosen route to obtain this key precursor. This guide evaluates two distinct and viable pathways for the synthesis of Methyl 3-hydroxythiophene-2-carboxylate:

  • Route 1: Synthesis from Methyl Thioglycolate and Methyl α-chloroacrylate. This is a well-established method involving the reaction of these two commercially available reagents.

  • Alternative Route: The Fiesselmann Thiophene Synthesis. This classic approach in thiophene chemistry utilizes the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.

The following sections provide a detailed breakdown of the experimental protocols and a quantitative comparison of these routes.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the synthesis of this compound and its precursor via the evaluated routes.

Reaction Step Synthetic Route Key Reagents Reaction Time Temperature Yield (%)
Final Product Synthesis Direct BrominationMethyl 3-hydroxythiophene-2-carboxylate, Bromine, Acetic Acid24 hoursRoom Temp.76%
Precursor Synthesis Route 1Methyl thioglycolate, Methyl α-chloroacrylate, Sodium Methoxide>1 hour0°C to Room Temp.70%
Precursor Synthesis Alternative Route (Fiesselmann)Methyl propiolate, Methyl thioglycolate, Sodium MethoxideNot specifiedNot specifiedNot specified

Experimental Protocols

Direct Synthesis of this compound

This procedure outlines the bromination of the precursor to yield the final product.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Bromine

  • Acetic Acid

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 10 g (63.2 mmol) of Methyl 3-hydroxythiophene-2-carboxylate in 22 mL of acetic acid.

  • Slowly add 3.24 mL (63.2 mmol) of bromine to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, pour the reaction solution into 50 mL of water.

  • Extract the aqueous mixture with 50 mL of dichloromethane.

  • Combine the organic phases, wash twice with 50 mL of water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: dichloromethane/petroleum ether, 1:2) to yield 11.3 g (76%) of this compound.[1]

Route 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This route details the synthesis of the precursor from methyl thioglycolate and methyl α-chloroacrylate.

Materials:

  • Sodium

  • Anhydrous Methanol

  • Methyl thioglycolate

  • Methyl α-chloroacrylate

  • 4 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a 2 M solution of sodium methoxide by adding 700 mg (30 mmol) of sodium to 15 mL of anhydrous methanol.

  • Add 1.9 g (18 mmol) of methyl thioglycolate to the sodium methoxide solution.

  • Cool the reaction solution to 0°C.

  • Slowly add 2.1 g (17.4 mmol) of methyl α-chloroacrylate dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, cool the mixture to 0°C and quench with approximately 5 mL of 4 M aqueous hydrochloric acid.

  • Add water and extract twice with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2.0 g (70%) of brown oil, which solidifies upon drying.[2]

Alternative Route: Fiesselmann Synthesis of 3-Hydroxythiophene-2-Carboxylic Acid Derivatives (General Procedure)

The Fiesselmann synthesis is a powerful method for constructing the 3-hydroxythiophene-2-carboxylate core. It involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[2][3][4]

General Reaction Scheme:

The reaction generally proceeds by the conjugate addition of the thioglycolate to the acetylenic ester, followed by an intramolecular cyclization to form the thiophene ring.

While a specific, detailed protocol with quantitative yield for "Methyl 3-hydroxythiophene-2-carboxylate" via this route was not found in the surveyed literature, the general approach provides a viable alternative for the synthesis of this precursor and warrants further investigation for optimization.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Workflow_Direct_Bromination cluster_precursor Precursor cluster_reagents Reagents cluster_process Process cluster_product Final Product Precursor Methyl 3-hydroxythiophene-2-carboxylate Process Direct Bromination (24h, RT) Precursor->Process Reagents Bromine Acetic Acid Reagents->Process Product This compound Process->Product Yield: 76%

Direct Bromination of the Precursor

Synthesis_Workflow_Route1 cluster_starting_materials Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Precursor Product SM1 Methyl thioglycolate Process Condensation/Cyclization (>1h, 0°C to RT) SM1->Process SM2 Methyl α-chloroacrylate SM2->Process Reagent Sodium Methoxide Reagent->Process Product Methyl 3-hydroxythiophene-2-carboxylate Process->Product Yield: 70%

Precursor Synthesis: Route 1

Synthesis_Workflow_Fiesselmann cluster_starting_materials Starting Materials cluster_reagents Reagent cluster_process Process cluster_product Precursor Product SM1 Methyl propiolate (α,β-acetylenic ester) Process Fiesselmann Synthesis SM1->Process SM2 Methyl thioglycolate SM2->Process Reagent Base (e.g., NaOMe) Reagent->Process Product Methyl 3-hydroxythiophene-2-carboxylate Process->Product Yield: Not Specified

Precursor Synthesis: Alternative Route (Fiesselmann)

Conclusion

The direct bromination of Methyl 3-hydroxythiophene-2-carboxylate provides an efficient final step to obtain this compound with a good yield. For the synthesis of the necessary precursor, Route 1, utilizing methyl thioglycolate and methyl α-chloroacrylate, is a well-documented and reliable method with a reported yield of 70%.

The Fiesselmann synthesis presents a classic and viable alternative for the formation of the 3-hydroxythiophene-2-carboxylate core. However, the lack of specific, optimized, and high-yield protocols for the target precursor in the available literature suggests that Route 1 is currently the more predictable and readily implementable strategy for research and development purposes. Further investigation into optimizing the Fiesselmann conditions for this specific substrate could unlock a potentially more efficient or cost-effective alternative. This guide serves as a foundational resource for selecting and developing the optimal synthetic strategy for your specific research needs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a detailed protocol for the proper disposal of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a halogenated thiophene derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of hazards associated with structurally related chemicals and general principles of hazardous waste management.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. All operations involving this compound should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Based on data from similar halogenated and thiophene-containing compounds, this compound should be treated as hazardous waste. The potential hazards are extrapolated from related molecules and are summarized below.

Table 1: Hazard Profile and Safety Recommendations

Hazard CategoryPotential Effects & Handling Precautions
Acute Toxicity May be harmful if swallowed, in contact with skin, or inhaled.[2][3][4] Avoid direct contact and inhalation of dust or vapors.
Skin Irritation/Corrosion Expected to cause skin irritation.[4][5] Wear appropriate gloves and wash hands thoroughly after handling.
Eye Irritation/Damage May cause serious eye irritation or damage.[4][5] Wear safety goggles or a face shield.
Respiratory Sensitization May cause respiratory irritation.[5] Handle in a well-ventilated area, preferably a fume hood.
Environmental Hazards Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Do not dispose of down the drain or in the regular trash.[1][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and environmental protection.

Experimental Workflow for Waste Segregation and Collection
  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including residual solid compound, solutions, contaminated pipette tips, weighing paper, and disposable labware, must be segregated as hazardous waste.[1]

    • Do not mix this waste stream with other incompatible chemical wastes to prevent potentially violent reactions.[6]

  • Selection of Waste Containers :

    • Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[1]

    • Ensure the container has a secure, tightly fitting lid to prevent spills and the release of vapors.[7][8]

  • Proper Labeling of Waste Containers :

    • Clearly label the waste container with the words "Hazardous Waste."[1][7]

    • Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]

    • Indicate the primary hazards, such as "Toxic," "Irritant," and "Environmental Hazard."

  • Waste Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[6][9]

    • Keep the container closed at all times, except when adding waste.[7]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9]

    • Combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, necessitating disposal via a licensed and approved hazardous waste disposal company.[1]

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinsing :

    • Rinse the empty container three times with a suitable solvent capable of dissolving the compound, such as acetone or ethanol.[7][10]

    • Collect the rinsate as hazardous waste and add it to the appropriate waste container.[7]

  • Container Disposal :

    • Once triple-rinsed and air-dried, deface or remove the original label from the container.[10][11]

    • The clean, defaced container can then be disposed of in the regular laboratory trash or recycling receptacles, in accordance with institutional policies.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal cluster_3 Empty Container Decontamination A Identify this compound Waste B Segregate as Halogenated Organic Waste A->B C Select Compatible, Labeled Container B->C D Keep Container Securely Closed C->D E Store in Designated Waste Area D->E F Arrange Pickup by EHS or Licensed Contractor E->F I Dispose of Clean, Defaced Container G Triple Rinse with Appropriate Solvent H Collect Rinsate as Hazardous Waste G->H G->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, including operational and disposal plans. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) and a flame-retardant lab coat.[4][5]Prevents skin contact, which can be harmful and cause irritation.[4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6]Minimizes the risk of inhaling harmful airborne particles and vapors.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling is crucial for laboratory safety.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][6] All personnel must be trained on the potential hazards and emergency procedures.

  • Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] The ventilation system should be adequate to keep vapor concentrations below permissible exposure limits.[7]

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated work area.

  • Reagent Handling :

    • Carefully measure and transfer the compound within the fume hood.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[7][8]

    • Avoid creating dust or aerosols.

  • Cleanup :

    • Decontaminate all glassware and work surfaces after use.

    • Properly remove PPE, avoiding contact with the outer surfaces of gloves.[7]

    • Wash hands thoroughly with soap and water after handling.[5]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[7]

  • Keep containers tightly sealed.[7]

  • Segregate from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[6][9]

Disposal:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, filter paper), must be treated as hazardous waste.[7]

  • Collect solid and liquid waste in separate, designated, and properly labeled hazardous waste containers.[7]

  • Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.[10]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][11]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Wash mouth out with water and seek immediate medical attention.[3]

Handling_Workflow A Preparation B Don PPE A->B Verify safety equipment C Chemical Handling (in Fume Hood) B->C D Experiment C->D E Decontamination D->E Post-experiment F Waste Disposal E->F Segregate waste G Doff PPE F->G H Hand Washing G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.